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Core Science & Biosynthesis

Foundational

(S)-Azepan-4-ol: A Technical Guide for Drug Discovery Professionals

Introduction The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its inherent thr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its inherent three-dimensional character and conformational flexibility allow for the exploration of diverse chemical space, which is crucial for optimizing drug-target interactions.[2] Among the functionalized azepanes, (S)-Azepan-4-ol has emerged as a particularly valuable building block. Its stereodefined hydroxyl group and secondary amine provide versatile handles for synthetic elaboration, enabling the construction of complex molecules with tailored pharmacological profiles.[3][4] This guide provides an in-depth overview of the chemical properties, structure, synthesis, and applications of (S)-Azepan-4-ol for researchers and scientists in the field of drug development.

Chemical Structure and Properties

(S)-Azepan-4-ol is a chiral cyclic amine characterized by a seven-membered azepane ring with a hydroxyl group at the 4-position. The "(S)" designation refers to the stereochemistry at the chiral center (C4).

Structural and Physicochemical Data

A summary of the key chemical and physical properties of (S)-Azepan-4-ol is presented in the table below.

PropertyValueSource(s)
IUPAC Name (S)-azepan-4-ol
Synonyms (S)-4-Hydroxyazepane, Hexahydro-1H-azepin-4-ol[3][5]
CAS Number 1449206-44-3
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.18 g/mol [3][5]
Appearance Slightly yellow powder[3]
Purity ≥ 96%[3]
Boiling Point 203.7 °C[6]
Topological Polar Surface Area 32.3 Ų[5]
Hydrogen Bond Donor Count 2[5][6]
Hydrogen Bond Acceptor Count 2[5][6]
InChI Key JKYGZQCMFANMFM-LURJTMIESA-N

Note: Some properties may vary depending on the supplier and purity.

Structural Representation

The chemical structure of (S)-Azepan-4-ol is depicted below.

Caption: 2D Chemical Structure of (S)-Azepan-4-ol.

Synthesis of (S)-Azepan-4-ol

The enantioselective synthesis of (S)-Azepan-4-ol is critical to its application in drug discovery. Various synthetic strategies have been developed, often involving ring-expansion reactions or the resolution of racemic mixtures. A common approach involves the stereoselective reduction of a corresponding azepan-4-one precursor.

One notable method for the synthesis of the azepanone core involves a gold-catalyzed [5+2] annulation.[7] While this provides the racemic ketone, subsequent enantioselective reduction can yield the desired (S)-alcohol.

Illustrative Synthetic Workflow: From Precursor to Product

The following diagram outlines a conceptual workflow for the synthesis of (S)-Azepan-4-ol, starting from a suitable precursor and proceeding through a key azepan-4-one intermediate.

Caption: Conceptual workflow for the synthesis of (S)-Azepan-4-ol.

Chemical Reactivity and Derivatization

The synthetic utility of (S)-Azepan-4-ol stems from the reactivity of its secondary amine and hydroxyl group. These functional groups serve as points for diversification, allowing for the introduction of a wide range of substituents to modulate the molecule's properties.

  • N-Functionalization: The secondary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce various substituents. This is often a key step in incorporating the azepane moiety into a larger molecular framework.

  • O-Functionalization: The hydroxyl group can be etherified, esterified, or used as a nucleophile in various coupling reactions. It can also be oxidized to the corresponding ketone if desired.

The ability to selectively functionalize either the nitrogen or the oxygen atom, often through the use of protecting groups, provides chemists with a high degree of control over the synthetic outcome.

Applications in Medicinal Chemistry

The azepane ring is a common motif in a variety of biologically active compounds, and (S)-Azepan-4-ol serves as a valuable starting material for the synthesis of many such molecules.[3][4] Its incorporation into drug candidates can influence several key parameters, including:

  • Pharmacokinetic Properties: The polar nature of the hydroxyl group and the basicity of the amine can be modulated to improve solubility and absorption.

  • Target Binding: The three-dimensional shape of the azepane ring can provide a rigid scaffold that orients functional groups for optimal interaction with a biological target.

  • Novel Chemical Space: The use of a seven-membered ring allows for the exploration of chemical space that is distinct from more common five- and six-membered rings.

(S)-Azepan-4-ol and its derivatives are of particular interest in the development of therapeutics for neurological disorders.[3]

Safety and Handling

(S)-Azepan-4-ol should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and storage information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[8] The hydrochloride salt is often available and may have different handling and storage requirements.[8] It is recommended to store the compound under an inert atmosphere at room temperature.[8]

Conclusion

(S)-Azepan-4-ol is a versatile and valuable building block for drug discovery and development. Its well-defined stereochemistry, coupled with the synthetic handles provided by its hydroxyl and amino functionalities, makes it an attractive starting point for the synthesis of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of chiral building blocks like (S)-Azepan-4-ol in medicinal chemistry is expected to increase.

References

  • PubChem. (n.d.). Azepan-4-ol. Retrieved from [Link]

  • Zhang, J., & Schmalz, H.-G. (2012). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Organic Letters, 14(13), 3332–3335.
  • AA Blocks. (n.d.). Azepan-4-ol. Retrieved from [Link]

  • Cardona, F., Goti, A., & Brandi, A. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. The Journal of Organic Chemistry, 88(16), 11538–11543.
  • Kumar, R., & Singh, P. P. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 576–602.

Sources

Exploratory

The Azepane Scaffold: From Serendipity to Rational Design in Chiral Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The seven-membered azepane ring is a vital heterocyclic scaffold in modern medicinal chemistry. Its inherent three-dime...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered azepane ring is a vital heterocyclic scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational flexibility provide a unique structural framework that allows for precise spatial orientation of functional groups, making it an attractive core for developing novel therapeutics.[1] While historically less explored than its five- and six-membered counterparts, recent advancements in synthetic chemistry and a deeper understanding of structure-activity relationships have propelled the chiral azepane motif to the forefront of drug discovery. This guide provides a comprehensive overview of the discovery and history of chiral azepane scaffolds, detailing seminal synthetic strategies, their evolution, and their application in targeting a wide range of diseases. We will explore the causality behind key experimental choices, present detailed protocols for cornerstone syntheses, and contextualize the scaffold's rising importance in the pharmaceutical landscape.

Introduction: The Rise of a Privileged Scaffold

The quest for novel chemical entities with improved pharmacological profiles is a perpetual driver of innovation in drug development. Saturated heterocycles are mainstays in this endeavor, and among them, the azepane core has emerged as a structure of significant interest.[1] Its non-planar, flexible nature allows it to present substituents in well-defined three-dimensional space, enabling more specific and potent interactions with biological targets compared to flatter, aromatic systems. This conformational advantage often translates into enhanced selectivity and reduced off-target effects.

Historically, the synthesis of seven-membered rings posed significant challenges due to unfavorable entropic and enthalpic factors. However, the development of powerful synthetic methodologies has overcome these hurdles, unlocking access to a diverse chemical space of functionalized azepanes.[2] This guide traces the journey of the chiral azepane, from early synthetic efforts to its current status as a key building block in the design of next-generation therapeutics.

A Modern Discovery Paradigm: Database-Driven Identification

The traditional path to scaffold discovery often relied on natural products or serendipitous findings. A landmark shift in this paradigm is exemplified by the recent work of Carrel and colleagues, who utilized a database-driven approach to uncover novel, unexplored scaffolds.[3][4][5][6] This strategy underscores a move towards more rational and systematic exploration of chemical space.

Their workflow began by enumerating possible amine and diamine ring systems from the Generated Database (GDB-4c).[4][6] From a list of 1139 possibilities, they identified 680 scaffolds that were absent from PubChem, indicating they were novel chemical entities.[4][5] By cross-referencing these novel structures with retrosynthetic analysis software (AiZynthfinder) and target prediction tools (Polypharmacology Browser PPB2), they prioritized synthetically feasible scaffolds with a high probability of biological activity.[7] This systematic screening led to the identification of a chiral bicyclic azepane with potent neuropharmacological properties, demonstrating the power of computational methods in modern drug discovery.[3][6][7]

Discovery_Workflow GDB Generated Database (GDB-4c) Enum Enumerate Amine Ring Systems (1139) GDB->Enum Novel Identify Novel Scaffolds (680 not in PubChem) Enum->Novel Predict Target Prediction (PPB2) Novel->Predict Synth Retrosynthetic Analysis (AiZynthfinder) Novel->Synth Prioritize Prioritize & Synthesize Unprecedented Azepanes Predict->Prioritize Synth->Prioritize Screen Biological Screening (Monoamine Transporters) Prioritize->Screen Hit Hit Compound: N-Benzylated Bicyclic Azepane Screen->Hit Lead Lead Optimization & In Vivo Studies Hit->Lead

Caption: A modern workflow for the discovery of novel chiral azepane scaffolds.

Cornerstone Synthetic Strategies for Chiral Azepanes

The accessibility of a scaffold is paramount to its utility. The development of robust and stereocontrolled synthetic routes has been critical to the adoption of chiral azepanes in medicinal chemistry. Several key strategies have emerged, each with distinct advantages.

Ring Expansion Reactions

Ring expansion reactions provide an elegant entry to the azepane core from more readily available six-membered piperidine precursors. This strategy often allows for the transfer of existing stereochemistry into the final product.

  • Beckmann Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of a cyclohexanone oxime to a lactam (caprolactam), which can then be reduced to the azepane. The work that led to the discovery of the neuropharmacologically active bicyclic azepane (R,R)-1a utilized a Beckmann rearrangement of a fused cyclohexanone oxime as a key step to construct the azepane ring.[4][7] The stereochemistry of the final cis- or trans-fused system is controlled by the geometry of the oxime precursor.[4]

  • Palladium-Catalyzed Ring Expansion: A more modern approach involves the palladium-catalyzed two-carbon ring expansion of 2-alkenylpiperidines. This method is highly efficient and proceeds with excellent enantioretention, making it invaluable for the synthesis of chiral azepanes.[8]

  • Diazocarbonyl Chemistry: Functionalized azepanes can also be prepared via ring expansion of piperidines using diazocarbonyl chemistry, offering a versatile route to scaffolds with handles for further elaboration.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful and widely adopted tool for the formation of cyclic systems, including the seven-membered azepane ring.[1] The strategy typically involves the synthesis of a linear diene precursor, which is then subjected to a ruthenium-based catalyst (e.g., Grubbs catalyst) to facilitate intramolecular cyclization. The resulting unsaturated azepine can be readily reduced to the saturated azepane scaffold. This method is highly versatile and tolerant of a wide range of functional groups, making it suitable for building complex molecular architectures.[1]

Synthesis_Strategies cluster_RE Ring Expansion Strategies cluster_DN De Novo Synthesis Piperidine Chiral Piperidine Precursor Beckmann Beckmann Rearrangement Piperidine->Beckmann Pd_Cat Palladium-Catalyzed Expansion Piperidine->Pd_Cat Azepane Chiral Azepane Scaffold Beckmann->Azepane Pd_Cat->Azepane Stereoretentive Acyclic Acyclic Diene Precursor RCM Ring-Closing Metathesis (RCM) Acyclic->RCM AzaCope Asymmetric 1-Aza-Cope Rearrangement Acyclic->AzaCope RCM->Azepane AzaCope->Azepane Asymmetric

Caption: Major synthetic pathways to chiral azepane scaffolds.
Asymmetric Catalysis

Directly forging the chiral azepane ring in an enantioselective manner is a highly desirable goal. Recent breakthroughs in catalysis have made this increasingly possible. For instance, a relay catalysis system combining a gold(I) catalyst with tetrapeptide-based phosphonium salts has been developed for the asymmetric 1-aza-Cope rearrangement.[9] This innovative strategy allows for the synthesis of a variety of chiral azepines in excellent yields and with high stereoselectivities (up to 98% ee), providing a direct route to these valuable chiral building blocks.[9]

Therapeutic Applications and Biological Significance

The utility of the chiral azepane scaffold is demonstrated by its presence in a growing number of biologically active molecules and clinical candidates. Its unique 3D structure has proven effective in modulating the activity of various challenging targets.

Central Nervous System (CNS) Disorders

As highlighted earlier, the computationally discovered N-benzylated bicyclic azepane emerged as a potent inhibitor of monoamine transporters.[3][5] This scaffold demonstrated nanomolar inhibition of the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters, as well as the σ-1 receptor.[4][7] The compound also showed excellent brain penetrance, a critical property for CNS-acting drugs.[7] This polypharmacology suggests potential applications in treating complex neuropsychiatric disorders like depression or ADHD.[4][6]

Synapse_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Vesicles (DA, NE) Release Release Vesicle->Release SynapticCleft Synaptic Cleft (Increased DA, NE) Release->SynapticCleft Neurotransmitter Receptors Dopamine & Norepinephrine Receptors Signal Signal Transduction Receptors->Signal SynapticCleft->Receptors DAT DAT SynapticCleft->DAT Reuptake NET NET SynapticCleft->NET Reuptake Azepane Chiral Azepane Inhibitor Azepane->DAT Blockade Azepane->NET Blockade

Caption: Mechanism of action for azepane-based monoamine reuptake inhibitors.
Metabolic and Inflammatory Diseases

Azepane sulfonamides have been reported as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[10] This enzyme is involved in the conversion of cortisone to the active glucocorticoid cortisol. Inhibiting 11β-HSD1 is a therapeutic strategy for treating metabolic syndrome, type 2 diabetes, and inflammatory conditions. Structure-activity relationship (SAR) studies led to the discovery of compounds with IC₅₀ values in the low nanomolar range (e.g., 3.0 nM), highlighting the scaffold's potential in this therapeutic area.[10]

Data Summary: Bioactivity of Chiral Azepane Scaffolds
Compound ClassTarget(s)Key Bioactivity DataTherapeutic Area
N-Benzylated Bicyclic AzepaneNET, DAT, σ-1RIC₅₀ < 100 nM[3][5][6]Neuropsychiatric Disorders
Azepane Sulfonamides11β-HSD1IC₅₀ = 3.0 nM[10]Metabolic/Inflammatory Disease
Various AzepanesKinase Inhibitors(General class)Oncology, Inflammation

Experimental Protocols: A Practical Guide

To ensure this guide is of practical value, we provide detailed, step-by-step methodologies for key synthetic transformations discussed. These protocols are adapted from authoritative sources and represent field-proven techniques.

Protocol 1: Palladium-Catalyzed Ring Expansion of a 2-Alkenylpiperidine

(Adapted from BenchChem Application Notes)[8]

Objective: To synthesize a chiral azepane derivative from a chiral 2-alkenylpiperidine with high enantioretention.

Materials:

  • N-Ts-2-(E)-propenylpiperidine (1.0 equiv)

  • [Pd(allyl)Cl]₂ (5 mol%)

  • Acetonitrile (MeCN), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-Ts-2-(E)-propenylpiperidine substrate (1.0 equiv).

  • Add anhydrous acetonitrile to dissolve the substrate (final concentration approx. 0.1 M).

  • Add the palladium catalyst, [Pd(allyl)Cl]₂ (0.05 equiv), to the solution.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral azepane derivative.

Causality: The choice of a palladium catalyst is crucial as it facilitates the allylic amine rearrangement with high stereochemical fidelity. Acetonitrile is a common polar aprotic solvent for this transformation. The temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or catalyst decomposition.

Protocol 2: Synthesis of a Fused Azepane via Beckmann Rearrangement

(Adapted from Carrel, A. et al., J. Med. Chem.)[4]

Objective: To construct a cis-fused lactam precursor to a bicyclic diamino-azepane.

Materials:

  • Fused cyclohexanone oxime tosylate (1.0 equiv)

  • Formic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Step A: Beckmann Rearrangement

    • Dissolve the oxime tosylate (1.0 equiv) in formic acid.

    • Stir the mixture at room temperature. The formic acid acts as both the solvent and the acidic promoter for the rearrangement.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it over ice and neutralizing with a base (e.g., NaOH solution).

    • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer (e.g., over MgSO₄), and concentrate in vacuo.

    • Purify the crude product via column chromatography to isolate the desired lactam regioisomer.

  • Step B: Lactam Reduction

    • To a suspension of LiAlH₄ (excess, e.g., 4.0 equiv) in anhydrous THF at 0 °C under argon, add a solution of the purified lactam in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

    • Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting suspension through celite, and wash the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to yield the crude azepane product, which can be purified further if necessary.

Causality: The Beckmann rearrangement is a reliable method for converting oximes to lactams, with the migrating group being anti-periplanar to the leaving group on the nitrogen. LiAlH₄ is a powerful reducing agent required to reduce the stable amide bond of the lactam to the corresponding amine, thus forming the final azepane ring.

Conclusion and Future Outlook

The journey of the chiral azepane scaffold from a synthetically challenging curiosity to a validated and privileged structure in drug discovery is a testament to the power of innovation in chemical synthesis and screening. Its unique conformational properties offer solutions to long-standing challenges in medicinal chemistry, enabling the design of highly selective and potent therapeutics. Database-driven discovery has opened new avenues for identifying novel azepane cores, while a diverse and robust synthetic toolbox allows for their efficient and stereocontrolled construction. As our understanding of complex biological systems deepens, the ability of chiral azepanes to precisely orient pharmacophoric elements in 3D space will ensure their continued and expanding role in the development of future medicines.

References

  • Carrel, A., Yiannakas, A., Roukens, J.-J., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 68(9), 9176-9201. [Link][3][6][7]

  • Carrel, A., Yiannakas, A., Roukens, J.-J., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC. [Link][4]

  • Reymond Research Group. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Reymond Research Group Publications. [Link][5]

  • Feng, C., et al. (2025). Enantioselective Synthesis of Chiral Azepines: A Cascade Strategy Featuring 1-Aza-Cope Rearrangement. Angewandte Chemie International Edition, 64(42), e202514823. [Link][9]

  • Khan, I. A. (Year N/A). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source N/A. [Link][11][12]

  • Various Authors. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate. [Link][2]

  • Neelamkavil, S. F., et al. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-5. [Link][10]

  • Ciufolini, M. A., & Hermann, C. Y. W. (1998). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link][13]

  • Forró, E. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. SZTE Publicatio Repozitórium. [Link][14]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Tetrahedron, 71(7), 1033-1040. [Link]

Sources

Foundational

The Azepane Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The seven-membered, nitrogen-containing saturated heterocycle known as the azepane ring has emerged from a structural curiosity to a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The seven-membered, nitrogen-containing saturated heterocycle known as the azepane ring has emerged from a structural curiosity to a cornerstone of medicinal chemistry.[1][2] Its unique combination of three-dimensional complexity, conformational flexibility, and synthetic tractability has established it as a "privileged scaffold" capable of interacting with a wide array of biological targets.[1][3] This guide provides a comprehensive technical overview of the biological significance of the azepane motif, from its fundamental physicochemical properties to its role in FDA-approved therapeutics.[4][5] We will delve into the strategic rationale for its inclusion in drug design, explore key synthetic methodologies, and examine its application across diverse therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. This document is intended to serve as a resource for scientists, providing both foundational knowledge and field-proven insights into leveraging the azepane ring for the development of next-generation therapeutics.

The Azepane Scaffold: A Structural and Physicochemical Perspective

The azepane ring is a seven-membered alicyclic amine, also known as hexahydroazepine or homopiperidine.[6] Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the azepane ring is not planar and possesses significant conformational flexibility.[7][8] This property is not a liability but a distinct advantage in drug design.

1.1. Conformational Plasticity and Target Adaptation

The seven-membered ring can adopt multiple low-energy chair and boat conformations. This conformational plasticity allows molecules incorporating the azepane scaffold to present their appended pharmacophoric groups in a variety of spatial orientations.[7][8] This adaptability is crucial for optimizing binding interactions within the often-complex and dynamic topographies of protein active sites or receptor binding pockets.[3][7] The ability to "mold" itself to a biological target is a key reason for the scaffold's broad utility.

1.2. The Value of Three-Dimensionality

Modern drug discovery has seen a strategic shift away from flat, aromatic systems towards molecules with greater three-dimensional (3D) character.[4] Molecules with higher sp³-hybridized carbon content, like azepanes, often exhibit improved physicochemical properties, including better solubility and reduced off-target toxicity.[9] The inherent 3D nature of the azepane ring allows for the exploration of a much wider chemical space, enabling the design of highly specific ligands and improving the intellectual property landscape of new chemical entities.[4][9]

Strategic Synthesis of Azepane-Containing Molecules

The construction of the azepane ring system has been a persistent challenge for synthetic chemists, but several robust methods have been developed.[2] The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis. Key strategies include ring-closing reactions, ring-expansion reactions, and multi-step cascade sequences.[2][10]

2.1. Overview of Synthetic Approaches

  • Ring-Closing Metathesis (RCM): A powerful method for forming the seven-membered ring from a linear diene precursor, often followed by reduction of the resulting double bond.[10][11]

  • Beckmann Rearrangement: A classic transformation that converts a cyclohexanone oxime into a seven-membered lactam (an azepan-2-one), which can be further reduced to the azepane.[10][11]

  • Dearomative Ring Expansion: Innovative photochemical methods can expand readily available six-membered nitroarenes into seven-membered azepane frameworks in just two steps, directly translating the aromatic substitution pattern to the saturated heterocycle.[11]

  • Cascade C-H Functionalization: Rhodium-catalyzed cascade reactions can construct complex azepinone derivatives from simple starting materials like 2-aminobiaryls in a highly efficient manner.[10]

Below is a diagram illustrating the logical flow of a cascade C-H functionalization approach.

G cluster_workflow Cascade C-H Functionalization Workflow Start 2-Aminobiaryl + Diethyl Diazomalonate Catalysis Rh-Catalysis ([RhCp*Cl₂]₂, AgSbF₆) Start->Catalysis Reaction Start Alkylation C-H Alkylation Intermediate Catalysis->Alkylation Step 1 Amidation Intramolecular Amidation Alkylation->Amidation Step 2 Product Azepinone Derivative Amidation->Product Final Product

Caption: Logical flow of the cascade C-H functionalization/amidation reaction.[10]

2.2. Experimental Protocol: Synthesis of Azepanes via Dearomative Ring Expansion of Nitroarenes

This protocol is based on a modern photochemical approach that offers rapid access to complex azepanes from simple starting materials.[11] The rationale behind this method is its high efficiency and ability to preserve substitution patterns.

Objective: To synthesize a polysubstituted azepane from a corresponding nitroarene precursor.

Pillar of Trustworthiness: This protocol's self-validation lies in the spectroscopic analysis of the intermediate and final product. Successful conversion is confirmed by the disappearance of the aromatic signals and the appearance of aliphatic signals in ¹H NMR, along with the expected mass in mass spectrometry analysis.

Step-by-Step Methodology:

  • Photochemical Rearrangement (Step 1):

    • Rationale: Blue light provides the energy to convert the nitro group into a singlet nitrene, which inserts into the aromatic ring, triggering the expansion to a seven-membered system.

    • Procedure:

      • In a quartz reaction vessel, dissolve the substituted nitroarene (1.0 eq) in a suitable solvent such as acetone (0.05 M).

      • Add triethyl phosphite (3.0 eq) as a deoxygenating agent.

      • Seal the vessel and purge with nitrogen or argon for 15 minutes to remove oxygen, which can quench the excited state.

      • Irradiate the solution with a blue LED lamp (e.g., 450 nm) at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

      • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is the bicyclic azirine intermediate, which is often taken directly to the next step.

  • Reductive Ring Opening and Saturation (Step 2):

    • Rationale: Catalytic hydrogenation simultaneously opens the strained azirine ring and reduces the remaining double bonds to yield the saturated azepane core. Palladium on carbon is a highly effective and standard catalyst for this type of transformation.

    • Procedure:

      • Dissolve the crude intermediate from Step 1 in a solvent like methanol or ethanol (0.1 M).

      • Carefully add 10 wt% Palladium on carbon (Pd/C) to the solution.

      • Stir the suspension vigorously under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

      • Monitor the reaction by TLC or LC-MS. The reaction may take 12-48 hours.

      • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

      • Concentrate the filtrate under reduced pressure.

      • Purify the resulting crude azepane derivative using flash column chromatography on silica gel to obtain the final product.

Pharmacological Significance and Therapeutic Applications

The azepane scaffold is present in numerous bioactive molecules and FDA-approved drugs, demonstrating a vast range of pharmacological activities.[4][5][12]

3.1. Anticancer Activity

Azepane derivatives have shown significant promise as anticancer agents by targeting various components of cell signaling pathways.[7][12]

  • PARP Inhibition: The azepane-2,4-dione scaffold has been identified as a promising core for designing inhibitors of Poly (ADP-ribose) polymerase (PARP).[3] PARP inhibitors function via synthetic lethality in cancers with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations), leading to cancer cell death.[3] The dione functionality can mimic the nicotinamide portion of NAD+, the natural substrate for PARP-1.[3]

  • Kinase Inhibition: The natural product (-)-balanol, which contains an azepane ring, is a potent ATP-competitive inhibitor of protein kinase A (PKA) and protein kinase B (PKB/Akt).[8][13] This has inspired the development of synthetic azepane-based PKB inhibitors, which are crucial as the PI3K/Akt pathway is often dysregulated in cancer, promoting cell proliferation and survival.[1][13]

G cluster_pi3k PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Inhibitor Azepane-Based Inhibitor Inhibitor->Akt Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Modulation of the PI3K/Akt Signaling Pathway by Azepane-based inhibitors.[1]

Quantitative Data on Azepane Derivatives as Anticancer Agents

Compound ClassTargetIC₅₀ ValueCancer Cell LineReference
Azepane-dione DerivativePARP-11.5 nMEnzyme Assay[3]
Balanol Analog (Amide)PKB-α4 nMEnzyme Assay[13]
Balanol Analog (Ester)PKB-α5 nMEnzyme Assay[13]

3.2. Neurodegenerative Diseases

The azepane ring is a key structural feature in compounds designed to combat Alzheimer's disease (AD). The primary strategy involves the inhibition of secretase enzymes that produce amyloid-β (Aβ) peptides, a hallmark of AD.[1]

  • γ-Secretase and BACE1 Inhibition: Substituted 2-oxo-azepane derivatives have been developed as potent, low-nanomolar inhibitors of γ-secretase.[14] Similarly, other azepane-based compounds have been reported as inhibitors of BACE1 (β-site amyloid precursor protein cleaving enzyme 1).[1] By inhibiting these enzymes, the compounds reduce the generation of toxic Aβ peptides.[1]

G cluster_amyloid Amyloid-β Production Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) sAPPb sAPPβ APP->sAPPb Cleavage Ab Amyloid-β (Aβ) Plaques Gamma γ-secretase Gamma->Ab Cleavage AICD AICD Gamma->AICD Inhibitor Azepane-Based Inhibitor Inhibitor->BACE1 Inhibits Inhibitor->Gamma Inhibits

Caption: Inhibition of Amyloid-β Production by Azepane BACE1/γ-Secretase Inhibitors.[1]

3.3. Experimental Protocol: In Vitro BACE1 Inhibition Assay

This fluorogenic assay is a standard method for quantifying the inhibitory potential of compounds against the BACE1 enzyme.

Objective: To determine the IC₅₀ value of an azepane-containing compound against BACE1.

Pillar of Expertise: The choice of a fluorogenic substrate is critical; its cleavage by BACE1 releases a fluorophore, providing a direct and sensitive measure of enzyme activity. The assay is run in a 96-well format for high-throughput screening. Including a known BACE1 inhibitor as a positive control is essential for validating the assay's performance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • Prepare a solution of a fluorogenic BACE1 substrate (e.g., a peptide with EDANS/DABCYL FRET pair) in the assay buffer.

    • Prepare a solution of recombinant human BACE1 enzyme in the assay buffer.

    • Prepare serial dilutions of the azepane test compounds and a known BACE1 inhibitor (positive control) in the assay buffer containing a small percentage of DMSO.

  • Assay Setup (in a 96-well black plate):

    • Add 25 µL of assay buffer to all wells.

    • Add 10 µL of the serially diluted test compounds, positive control, or vehicle (DMSO/buffer) to the appropriate wells.

    • To initiate the reaction, add 15 µL of the BACE1 enzyme solution to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Fluorescence Measurement:

    • Add 50 µL of the BACE1 substrate solution to all wells to start the enzymatic reaction.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 340/490 nm) kinetically over 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate (slope of fluorescence vs. time) for each well.

    • Calculate the percentage of BACE1 inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

3.4. Diverse Therapeutic Roles

The utility of the azepane ring extends to many other areas, highlighting its versatility.[5][15]

Therapeutic AreaExample Drug(s)Mechanism/Role of Azepane RingReference(s)
Antibacterial MecillinamA β-lactam antibiotic where the azepane is part of the core structure essential for inhibiting bacterial cell wall synthesis.[4][6][16]
Antidiabetic Tolazamide, GlisoxepideA sulfonylurea agent; the azepane ring contributes to the overall lipophilicity and binding to the sulfonylurea receptor.[6][8]
Antihistamine Azelastine, SetastineA potent H1 receptor antagonist; the azepane moiety is a key part of the pharmacophore responsible for receptor binding.[6][8]
Cardiovascular Cetiedil, BenazeprilVasodilator and ACE inhibitor, respectively. The azepane ring influences the conformational properties required for target engagement.[4][6][7]

Conclusion and Future Directions

The azepane ring is unequivocally a scaffold of high significance in contemporary drug discovery. Its inherent structural properties—conformational flexibility and three-dimensionality—provide a powerful platform for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[1][7][8] The development of innovative and efficient synthetic strategies continues to expand the accessible chemical space of azepane derivatives, enabling chemists to tailor molecules for an ever-growing list of biological targets.[2][11]

Future research will likely focus on the synthesis of more complex, stereochemically defined azepane systems and their incorporation into novel drug modalities. As our understanding of complex biological pathways deepens, the versatility of the azepane scaffold will ensure its continued prominence as a valuable building block in the quest for new and effective medicines.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Guides.
  • Di Mola, A., & D'Andrea, L. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules, 26(15), 4477. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • BenchChem. (2025). Azepane-2,4-dione as a Scaffold in Drug Discovery: Application Notes and Protocols. BenchChem Technical Guides.
  • BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. BenchChem Technical Guides.
  • Various Authors. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research.
  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
  • Wikipedia. Azepane. [Link]

  • Barten, D. M., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 304-308. [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5258. [Link]

  • Breitenstein, W., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1571-1582. [Link]

  • Dell'Amico, L., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 14(1), 105-112. [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • Jasińska, J., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116843. [Link]

  • Kumar, A., et al. (2025). Green Synthesis and Biological Aspect of Seven-Membered Azepine Hybrids: A Recent Update. Chemistry – An Asian Journal. [Link]

  • Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society, 42(1), 76-81. [Link]

  • Mykura, R., et al. (2024). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis of (S)-Azepan-4-ol

An Application Note and Protocol for the Enantioselective Synthesis of (S)-Azepan-4-ol Introduction (S)-Azepan-4-ol is a pivotal chiral building block in medicinal chemistry, frequently incorporated into a variety of the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Enantioselective Synthesis of (S)-Azepan-4-ol

Introduction

(S)-Azepan-4-ol is a pivotal chiral building block in medicinal chemistry, frequently incorporated into a variety of therapeutic agents due to its unique seven-membered ring structure. This azepane scaffold is a key component in the development of drugs targeting a range of conditions, including but not limited to, cardiovascular diseases and neurological disorders. The precise stereochemical orientation of the hydroxyl group at the C4 position is often critical for biological activity, making the enantioselective synthesis of the (S)-enantiomer a topic of significant interest and importance for researchers in drug discovery and development. This document provides a detailed guide to a reliable and scalable method for the enantioselective synthesis of (S)-Azepan-4-ol, focusing on the principles of asymmetric catalysis.

Strategic Approach: Asymmetric Hydrogenation of a Prochiral Precursor

The chosen synthetic strategy revolves around the asymmetric hydrogenation of a readily accessible prochiral enone precursor, N-benzyl-1,2,3,7-tetrahydroazepin-4-one. This approach is favored for its efficiency, atom economy, and the high levels of enantioselectivity that can be achieved with modern catalytic systems. The general workflow is depicted in the diagram below.

A N-benzyl-1,2,3,7-tetrahydroazepin-4-one (Prochiral Enone) B Asymmetric Hydrogenation (Chiral Catalyst, H2) A->B C (S)-N-benzyl-azepan-4-ol B->C D Debenzylation (e.g., Pd/C, H2) C->D E (S)-Azepan-4-ol (Final Product) D->E cluster_0 Catalyst Activation cluster_1 Asymmetric Hydride Transfer cluster_2 Product Formation A [RuCl((S)-L*)(p-cymene)]Cl C [RuH((S)-L*)...]+ A->C B H2 B->C E Coordination to Ru C->E D Prochiral Enone D->E F Diastereoselective Hydride Transfer E->F G (S)-Enolate Intermediate F->G H Protonation G->H I (S)-N-benzyl-azepan-4-ol H->I

Application

Application Note: Strategic Integration of (S)-Azepan-4-ol in Kinase Inhibitor Synthesis

Abstract & Strategic Rationale In the optimization of kinase inhibitors, the "flatness" of traditional aromatic scaffolds often leads to poor solubility and non-specific binding (promiscuity). Increasing the fraction of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

In the optimization of kinase inhibitors, the "flatness" of traditional aromatic scaffolds often leads to poor solubility and non-specific binding (promiscuity). Increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to improve physicochemical properties.

(S)-Azepan-4-ol (CAS: 39888-51-2) represents a high-value chiral building block for "scaffold hopping." By replacing standard piperidine or pyrrolidine moieties with this 7-membered ring, medicinal chemists can:

  • Alter Solvation Shells: The increased flexibility and ring size of the azepane disrupt planar stacking, often improving solubility.

  • Exploit Chiral Vectors: The (S)-hydroxyl group provides a specific vector for hydrogen bonding within the solvent-exposed regions of the ATP-binding pocket, distinct from the (R)-enantiomer or achiral counterparts.

  • Escape IP Space: Moving from 6- to 7-membered rings is a classic strategy to bypass crowded intellectual property landscapes surrounding piperidine-based drugs.

This guide details the synthetic integration of (S)-Azepan-4-ol into a pyrimidine-based kinase inhibitor core, a frequent pharmacophore in JAK, CDK, and MK2 inhibitors.

Structural Biology & Design Logic

When designing ATP-competitive inhibitors, the solvent-exposed region (tail) modulates pharmacokinetic (PK) properties.

Diagram 1: Scaffold Hopping Logic

The following diagram illustrates the structural impact of substituting a piperidine with (S)-Azepan-4-ol.

ScaffoldHopping Piperidine Traditional Scaffold (Piperidine) Azepane (S)-Azepan-4-ol (7-Membered Ring) Piperidine->Azepane Ring Expansion (Scaffold Hop) Properties Property Modulation: 1. LogP Reduction (via -OH) 2. Vector Orientation 3. Solubility Increase Azepane->Properties Induces Target Kinase Solvent Front (Interaction with Water/Residues) Properties->Target Optimized Binding

Caption: Transition from 6-membered to chiral 7-membered rings alters the spatial projection of solubilizing groups.

Synthetic Protocol: Pyrimidine Core Coupling

This protocol describes the synthesis of a model kinase inhibitor intermediate by coupling (S)-Azepan-4-ol to a 2,4-dichloropyrimidine core via Nucleophilic Aromatic Substitution (


). This is the industry-standard method for attaching solvent-front tails to the hinge-binding core.
Materials & Reagents
ReagentEquiv.RoleCritical Attribute
(S)-Azepan-4-ol 1.1Nucleophile>98% ee (Chiral Purity)
2,4-Dichloropyrimidine 1.0ElectrophileRegioselectivity Control
DIPEA (Hünig's Base) 2.5BaseScavenges HCl
n-Butanol / DMA SolventMediumHigh bp for thermal drive
Boc-Anhydride (Optional)ProtectionIf -OH protection required
Step-by-Step Methodology

Step 1: Regioselective


 Coupling 
Rationale: The C4 position of 2,4-dichloropyrimidine is more electrophilic than C2 due to the para-nitrogen effect. However, steric bulk can shift selectivity. Low temperature is used initially to favor the C4 kinetic product.
  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in

    
    -Butanol (0.5 M concentration).
    
  • Addition: Cool to 0°C. Add DIPEA (2.5 eq) followed by slow addition of (S)-Azepan-4-ol (1.1 eq).

    • Note: If the specific target requires the secondary amine to be free later, use the unprotected azepane. If the -OH requires downstream modification (e.g., Mitsunobu), use (S)-1-Boc-4-hydroxyazepane and couple via the amine after deprotection, or perform the

      
       first if the -OH is orthogonal.
      
    • Standard Route: We assume the secondary amine of the azepane attacks the pyrimidine.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). If conversion is <50% by LCMS, heat to 80°C.

    • Checkpoint: Monitor for the formation of the regioisomer (C2-attack). The desired C4-product usually elutes later on reverse-phase HPLC.

  • Workup: Evaporate

    
    -Butanol. Dilute with EtOAc, wash with water and brine. Dry over 
    
    
    
    .

Step 2: C2-Functionalization (Hinge Binder Installation) Rationale: The remaining chlorine at C2 is now deactivated but can be displaced by the "Hinge Binder" (e.g., an aniline or indazole) under forcing conditions or Buchwald-Hartwig coupling.

  • Reagent: Add the specific kinase hinge-binding amine (1.2 eq) and p-TsOH (0.5 eq) in dioxane.

  • Conditions: Microwave irradiation at 140°C for 30 mins.

  • Isolation: Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Step 3: Chiral Integrity Check Rationale: Harsh


 conditions (especially basic heating) can theoretically racemize the secondary alcohol via a retro-aldol type mechanism or oxidation-reduction cycles, though rare for isolated alcohols. Verification is mandatory.
  • Method: Chiral SFC or HPLC.[1]

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase:

    
     / MeOH (with 0.1% DEA).
    
  • Acceptance Criteria: >98% ee.

Advanced Workflow: Hydroxyl Inversion (Mitsunobu)

If the SAR (Structure-Activity Relationship) dictates that the (R)-configuration or an ether linkage is required, the (S)-hydroxyl group can be inverted or functionalized using a Mitsunobu reaction.

Diagram 2: Synthetic Workflow

SyntheticWorkflow Start Start: (S)-Azepan-4-ol Step1 Step 1: N-Boc Protection (If not pre-protected) Start->Step1 Step2 Step 2: Mitsunobu Reaction (Inversion to R-Ether) Step1->Step2 DIAD, PPh3, Ar-OH Step3 Step 3: N-Deprotection (TFA) Step2->Step3 Step4 Step 4: SnAr to Kinase Core Step3->Step4 QC QC: Chiral HPLC Step4->QC

Caption: Workflow for utilizing the chiral alcohol handle for etherification with stereochemical inversion.

Protocol for Mitsunobu Inversion:
  • Dissolve (S)-1-Boc-4-hydroxyazepane (1.0 eq), Triphenylphosphine (

    
    , 1.5 eq), and the phenol/acid nucleophile (1.2 eq) in dry THF.
    
  • Cool to 0°C under

    
    .
    
  • Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise.

  • Stir at RT for 12 hours.

  • Result: Formation of the (R)-ether derivative (Inversion of configuration).

Quantitative Data & Specifications

ParameterSpecificationMethod
Appearance White to pale yellow solidVisual
Purity (Chemical) >95%HPLC (254 nm)
Purity (Chiral) >98% eeChiral SFC
Solubility Soluble in DMSO, MeOH, DCM-
Molecular Weight 115.17 g/mol (Free base)MS (ESI+)

(Calc)
~10.5 (Secondary Amine)ACD/Labs

References

  • Review of Azepane Scaffolds in Drug Discovery

    • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
    • Source: European Journal of Medicinal Chemistry (2019).
    • Relevance: Establishes the pharmacological utility of the 7-membered ring over 6-membered analogs.
    • URL:[Link]

  • Synthesis of Chiral Azepanes (Rho-Kinase Inhibitors)

    • Title: A Practical Synthesis of Novel Rho-Kinase Inhibitor, (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline.[2]

    • Source: Chemical and Pharmaceutical Bulletin (2005).
    • Relevance: Demonstrates the industrial-scale handling of chiral azepane/diazepane deriv
    • URL:[Link]

  • Stereoselective Synthesis of Azepane Iminosugars

    • Title: Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation.[3]

    • Source: Journal of Organic Chemistry (2023).
    • Relevance: Provides advanced protocols for manipulating the hydroxyl stereochemistry on the azepane ring.
    • URL:[Link]

Sources

Method

Gold-Catalyzed Synthesis of Substituted Azepan-4-ones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azepane Scaffold and the Advent of Gold Catalysis The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold and the Advent of Gold Catalysis

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its inherent three-dimensional structure and conformational flexibility make it an attractive core for the design of novel therapeutics.[1] Azepane derivatives have demonstrated a wide range of biological activities, and their synthesis remains an area of intense research.[2]

Traditionally, the construction of seven-membered rings has posed significant challenges in organic synthesis. However, the emergence of homogeneous gold catalysis has revolutionized the field, providing mild and efficient pathways to complex molecular architectures.[3][4] Gold catalysts, acting as soft π-acids, exhibit a unique ability to activate alkynes and allenes towards nucleophilic attack, enabling a diverse array of transformations under mild conditions.[5][6] This application note provides an in-depth technical guide to a powerful gold-catalyzed method for the synthesis of substituted azepan-4-ones: a two-step [5+2] annulation. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the substrate scope and limitations, offering a comprehensive resource for researchers in the field.

The Power of Gold: A Mechanistic Overview of the [5+2] Annulation

The gold-catalyzed synthesis of azepan-4-ones via a [5+2] annulation strategy, pioneered by Zhang and coworkers, is a testament to the unique reactivity that can be accessed with gold catalysts.[1][7][8][9] The overall transformation involves the reaction of an N-alkynyl amine with an oxidant, followed by a gold-catalyzed cyclization cascade.

The proposed mechanism commences with the activation of the alkyne moiety by a cationic gold(I) species. This is followed by an intramolecular oxidation, which is thought to generate a key gold carbene intermediate. This highly reactive species then undergoes a formal 1,7-C(sp³)–H insertion to forge the seven-membered azepane ring, a challenging transformation that is favored over the more common 1,5-C–H insertion.[1] The regioselectivity and diastereoselectivity of this process are often excellent, highlighting the high degree of control exerted by the gold catalyst.

Visualizing the Pathway: Reaction Mechanism

Gold_Catalyzed_Azepanone_Synthesis Proposed Mechanism for Gold-Catalyzed [5+2] Annulation cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Gold-Catalyzed Cascade N_alkynyl_amine N-alkynyl amine N_oxide N-oxide intermediate N_alkynyl_amine->N_oxide Oxidation Oxidant Oxidant (e.g., m-CPBA) Oxidant->N_oxide Alkyne_activation π-Alkyne-Au(I) complex N_oxide->Alkyne_activation Coordination Au_catalyst [Au(I)]+ Au_catalyst->Alkyne_activation Au_carbene Gold carbene intermediate Alkyne_activation->Au_carbene Intramolecular rearrangement Azepanone Substituted Azepan-4-one Au_carbene->Azepanone 1,7-C-H insertion Azepanone->Au_catalyst Catalyst regeneration

Caption: Proposed mechanism for the gold-catalyzed synthesis of azepan-4-ones.

Data at a Glance: Substrate Scope and Reaction Efficiency

The gold-catalyzed [5+2] annulation exhibits a broad substrate scope, tolerating a variety of substituents on both the amine and the alkyne chain. The following table summarizes representative examples from the literature, showcasing the versatility of this methodology.[1][9]

EntryAmine SubstrateAlkyne MoietyGold CatalystYield (%)Diastereoselectivity
1PiperidinePent-4-yn-1-yl(2-biphenyl)Cy₂PAuNTf₂79-
2PyrrolidinePent-4-yn-1-yl(2-biphenyl)Cy₂PAuNTf₂81-
34-MethylpiperidinePent-4-yn-1-yl(2-biphenyl)Cy₂PAuNTf₂85>20:1
4Methyl prolinatePent-4-yn-1-ylEt₃PAuNTf₂78>20:1
5DibenzylaminePent-4-yn-1-yl(2-biphenyl)Cy₂PAuNTf₂87-
6Piperidine1-Phenylhex-5-yn-1-yl(2-biphenyl)Cy₂PAuNTf₂75>20:1

Experimental Protocols: A Step-by-Step Guide

The following protocols are adapted from the work of Zhang and coworkers and provide a general procedure for the synthesis of substituted azepan-4-ones via the two-step [5+2] annulation.[1][7]

Protocol 1: Synthesis of the N-alkynyl amine precursor

This protocol describes the synthesis of the starting N-(pent-4-yn-1-yl)piperidine.

Materials:

  • Piperidine

  • Pent-4-yn-1-yl tosylate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of piperidine (1.0 equiv.) in anhydrous acetonitrile (0.5 M), add potassium carbonate (2.0 equiv.).

  • Add pent-4-yn-1-yl tosylate (1.2 equiv.) to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(pent-4-yn-1-yl)piperidine.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: One-pot Oxidation and Gold-Catalyzed [5+2] Annulation

This protocol details the one-pot synthesis of the bicyclic azepan-4-one from the N-alkynyl amine precursor.

Materials:

  • N-(pent-4-yn-1-yl)piperidine (from Protocol 1)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • (2-Biphenyl)dicyclohexylphosphinegold(I) bis(trifluoromethanesulfonyl)imide ((2-biphenyl)Cy₂PAuNTf₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard laboratory glassware for organic synthesis under an inert atmosphere

  • Magnetic stirrer and ice bath

Procedure:

  • Dissolve N-(pent-4-yn-1-yl)piperidine (1.0 equiv.) in anhydrous dichloromethane (0.1 M) in a round-bottom flask under an argon or nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (1.0 equiv.) portion-wise to the stirring solution. Stir the mixture at 0 °C for 30 minutes.

  • Add the gold catalyst, (2-biphenyl)Cy₂PAuNTf₂ (5 mol%), to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted azepan-4-one.

Experimental Workflow Visualization

Experimental_Workflow Experimental Workflow for Azepan-4-one Synthesis cluster_synthesis Step 1: N-alkynyl amine Synthesis cluster_cyclization Step 2: One-pot Annulation start Start: Piperidine, Pent-4-yn-1-yl tosylate, K₂CO₃ reflux Reflux in MeCN (12-16 h) start->reflux workup1 Workup: Filtration, Concentration reflux->workup1 purification1 Purification: Flash Chromatography workup1->purification1 product1 Product 1: N-(pent-4-yn-1-yl)piperidine purification1->product1 start2 Start: Product 1 in CH₂Cl₂ (0 °C) product1->start2 Use in next step oxidation Add m-CPBA (30 min) start2->oxidation catalysis Add Au Catalyst (1-3 h) oxidation->catalysis workup2 Workup: Aqueous Quench, Extraction catalysis->workup2 purification2 Purification: Flash Chromatography workup2->purification2 final_product Final Product: Substituted Azepan-4-one purification2->final_product

Caption: A streamlined workflow for the two-step synthesis of azepan-4-ones.

Trustworthiness and Self-Validation: Characterization of the Final Product

To ensure the successful synthesis and structural integrity of the target azepan-4-one, a comprehensive characterization is essential. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure, including the formation of the seven-membered ring and the relative stereochemistry of the substituents.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the ketone carbonyl group in the azepan-4-one ring.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of the structure and stereochemistry.[1]

Conclusion and Future Outlook

The gold-catalyzed [5+2] annulation represents a highly efficient and versatile method for the synthesis of substituted azepan-4-ones. This approach offers several advantages, including mild reaction conditions, high yields, and excellent control over regioselectivity and diastereoselectivity. The protocols and insights provided in this guide are intended to empower researchers to utilize this powerful transformation in their own synthetic endeavors, particularly in the context of drug discovery and natural product synthesis. The continued exploration of gold-catalyzed reactions will undoubtedly lead to the development of even more innovative strategies for the construction of complex and biologically relevant N-heterocycles.

References

  • Cui, L., Ye, L., & Zhang, L. (2010). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5+2] annulation. Chemical Communications, 46(19), 3351–3353. [Link]

  • Cui, L., Ye, L., & Zhang, L. (2010). Supplementary Information for: Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5+2] annulation. Chemical Communications. [Link]

  • Kaur, N. (2017). Gold Catalysts in the Synthesis of Five-membered N-heterocycles. Current Organic Synthesis, 14(3). [Link]

  • Sawamura, M., & Ito, Y. (2011). Intramolecular hydroamination of alkynic sulfonamides catalyzed by a gold–triethynylphosphine complex: Construction of azepine frameworks by 7-exo-dig cyclization. Beilstein Journal of Organic Chemistry, 7, 1149–1154. [Link]

  • Cui, L., Ye, L., & Zhang, L. (2010). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5+2] annulation. PubMed. [Link]

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  • Cui, L., Ye, L., & Zhang, L. (2010). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5+2] annulation. Royal Society of Chemistry. [Link]

  • Ye, L., Cui, L., Zhang, G., & Zhang, L. (2020). Recent Progress in N-Heterocyclic Carbene Gold-Catalyzed Reactions of Alkynes Involving Oxidation/Amination/Cycloaddition. Catalysts, 10(3), 350. [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

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  • Kaur, N. (2017). Applications of gold catalysts for the synthesis of five-membered O-heterocycles. ResearchGate. [Link]

  • de la Torre, B., & Siri, O. D. (2025). On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. Chemical Science. [Link]

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  • Ielo, L., & Massa, A. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules, 26(15), 4473. [Link]

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  • Gockel, S. N., & Toste, F. D. (2008). Synthesis of Azepines by a Gold-Catalyzed Intermolecular [4+3]-Annulation. Journal of the American Chemical Society, 130(29), 9232–9233. [Link]

  • Sargsyan, M. S., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5240. [Link]

  • García-Moreno, A. I., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5789–5794. [Link]

  • Zhu, F., et al. (2023). Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry, 21(21), 4181-4184. [Link]

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  • de la Torre, B., & Siri, O. D. (2025). On-surface Gold-catalyzed Hydroamination/Cyclization Reaction of Alkynes. ResearchGate. [Link]

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Application

Large-scale synthesis and process development of (S)-Azepan-4-ol

Application Note & Protocols Title: Large-Scale Synthesis and Process Development of (S)-Azepan-4-ol: A Chemoenzymatic Approach Abstract (S)-Azepan-4-ol is a valuable chiral building block and a key intermediate in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Title: Large-Scale Synthesis and Process Development of (S)-Azepan-4-ol: A Chemoenzymatic Approach

Abstract

(S)-Azepan-4-ol is a valuable chiral building block and a key intermediate in the synthesis of numerous pharmaceutical agents, particularly those targeting the central nervous system.[1] The stereoselective synthesis of this seven-membered heterocyclic alcohol on an industrial scale presents significant challenges, including control of stereochemistry and the need for robust, safe, and environmentally sustainable processes. This guide details a highly efficient and scalable chemoenzymatic strategy for the production of (S)-Azepan-4-ol, commencing from the prochiral precursor, azepan-4-one. The core of this process is an asymmetric biocatalytic reduction, which offers exceptional enantioselectivity (>99% ee) and operates under mild, aqueous conditions.[2] We provide comprehensive, step-by-step protocols for the synthesis of the precursor, the large-scale enzymatic reduction, downstream processing, and final purification. Furthermore, this document elaborates on the critical process development considerations, in-process controls, and analytical methodologies required to ensure a reproducible and high-purity outcome, meeting the stringent demands of the pharmaceutical industry.[3]

Strategic Overview: Route Selection for Scalability

The efficient construction of a chiral center within the flexible azepane ring is the primary challenge in synthesizing (S)-Azepan-4-ol. While classical methods like chiral resolution or the use of chiral auxiliaries are feasible, they are often less efficient for large-scale production, with theoretical yield limits of 50% for resolution or the need for additional synthesis and recovery steps for auxiliaries.[4] Modern asymmetric synthesis provides more direct routes.[5]

For industrial applications, a strategy combining robust chemical synthesis for the achiral backbone with a highly selective enzymatic step for the chiral transformation is often optimal. We have therefore selected a chemoenzymatic approach centered on the asymmetric reduction of a prochiral ketone, N-protected azepan-4-one. This strategy offers several key advantages:

  • High Enantioselectivity: Ketoreductase (KRED) enzymes can offer near-perfect stereocontrol, routinely achieving >99% enantiomeric excess (ee).[2]

  • Sustainability ("Green Chemistry"): The reaction is typically run in aqueous media under mild pH and temperature conditions, reducing the reliance on hazardous solvents and reagents.[6]

  • Process Safety and Simplicity: Avoids the use of high-pressure hydrogenation or pyrophoric metal hydride reagents.

  • Scalability: Biocatalytic processes are readily scalable from the bench to large manufacturing vessels.

The overall synthetic strategy is depicted below.

G cluster_0 Retrosynthetic Analysis S_Azepanol (S)-Azepan-4-ol Azepanone N-Protected Azepan-4-one S_Azepanol->Azepanone Asymmetric Bioreduction CyclicPrecursor Acyclic Amino Diester Azepanone->CyclicPrecursor Dieckmann Condensation StartingMaterials Commercially Available Starting Materials CyclicPrecursor->StartingMaterials Alkylation

Caption: Retrosynthetic strategy for (S)-Azepan-4-ol.

Protocol: Synthesis of Prochiral Precursor (N-Boc-Azepan-4-one)

The synthesis of the azepane ring system can be efficiently achieved via an intramolecular Dieckmann condensation of a suitable acyclic precursor, followed by hydrolysis and decarboxylation. Protecting the amine as a tert-butyloxycarbonyl (Boc) carbamate provides a stable intermediate that is amenable to the subsequent enzymatic reduction and can be easily removed under acidic conditions.

Experimental Protocol: Two-Step Synthesis of N-Boc-Azepan-4-one

Step 1: Synthesis of Diethyl 4-(tert-butoxycarbonylamino)heptanedioate

  • Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add N-Boc-bis(2-ethoxycarbonylethyl)amine (1.0 kg, 3.02 mol) and anhydrous Tetrahydrofuran (THF, 8 L).

  • Base Addition: Cool the solution to -10 °C. Add potassium tert-butoxide (KOtBu, 372 g, 3.32 mol, 1.1 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed -5 °C.

  • Reaction: Stir the resulting slurry at -5 °C for 2 hours.

  • In-Process Control (IPC): Monitor the reaction for completion by TLC or HPLC analysis to confirm the disappearance of the starting material.

  • Quench: Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl, 2 L) to the reactor, maintaining the temperature below 10 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (5 L). Wash the organic layer with brine (2 x 2 L), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation

  • Reactor Setup: To the same 20 L reactor, add the crude β-keto ester from the previous step. Add a mixture of acetic acid (3 L) and 6 M hydrochloric acid (HCl, 3 L).

  • Heating: Heat the mixture to 100 °C and maintain for 4 hours. The evolution of CO2 will be observed.

  • In-Process Control (IPC): Monitor the reaction for completion by HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH 8 by the slow addition of 50% aqueous sodium hydroxide (NaOH), maintaining the temperature below 25 °C with an ice bath.

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane (DCM, 3 x 4 L). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford N-Boc-azepan-4-one as a pale yellow oil.

Table 1: Representative Data for N-Boc-Azepan-4-one Synthesis

ParameterValue
Starting Material1.0 kg
Typical Yield550 - 610 g
Overall Yield (%)85 - 95%
Purity (HPLC)>98%

Protocol: Large-Scale Asymmetric Bioreduction

The key transformation is the stereoselective reduction of the prochiral ketone using a ketoreductase (KRED). This process requires a cofactor, typically NADPH, which is recycled using a secondary enzyme system to make the process economically viable. The glucose/glucose dehydrogenase (GDH) system is a common and effective choice for cofactor regeneration.[6]

G cluster_0 Cofactor Regeneration Cycle Ketone N-Boc-Azepan-4-one Alcohol (S)-N-Boc-Azepan-4-ol Ketone->Alcohol Reduction KRED KRED NADPH NADPH NADP NADP+ NADPH->NADP Oxidation GDH GDH NADP->NADPH Reduction Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone Oxidation G cluster_1 Overall Process Workflow Start N-Boc Acyclic Diester Step1 Dieckmann Condensation & Decarboxylation Start->Step1 Precursor N-Boc-Azepan-4-one Step1->Precursor Step2 Asymmetric Bioreduction (KRED/GDH) Precursor->Step2 ProtectedAlc (S)-N-Boc-Azepan-4-ol Step2->ProtectedAlc Step3 Boc Deprotection & Salt Formation ProtectedAlc->Step3 FinalProduct (S)-Azepan-4-ol HCl Step3->FinalProduct

Caption: High-level workflow for the synthesis of (S)-Azepan-4-ol HCl.

Table 2: Analytical Specifications for (S)-Azepan-4-ol Hydrochloride

TestMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Chemical Purity HPLC (Achiral)≥99.0%
Enantiomeric Excess Chiral HPLC≥99.5% ee
Water Content Karl Fischer Titration≤0.5%
Residual Solvents GC-HSMeets ICH limits

References

  • Dolgina, T. M., & Yap, G. P. (2002). Efficient Catalytic Enantioselective Synthesis of Unsaturated Amines: Preparation of Small- and Medium-Ring Cyclic Amines through Mo-Catalyzed Asymmetric Ring-Closing Metathesis in the Absence of Solvent. Journal of the American Chemical Society. Available at: [Link]

  • Hoveyda, A. H., & Schrock, R. R. (2005). Enantioselective synthesis of cyclic amides and amines through Mo-catalyzed asymmetric ring-closing metathesis. PubMed. Available at: [Link]

  • Zheng, R.-C., et al. (2008). Chemoenzymatic Deracemization of Chiral Secondary Alcohols: Process Optimization for Production of (R)-1-Indanol and (R)-1-Phenylethanol. ACS Publications. Available at: [Link]

  • Mitsukura, K., et al. (2010). Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Organic & Biomolecular Chemistry. Available at: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Various Authors. (n.d.). Catalytic Kinetic Resolution of Cyclic Amines by Employing Cooperatively Achiral Carbene/Chiral Hydroxamic Acids Catalysis. ResearchGate. Available at: [Link]

  • Ni, Y., et al. (2018). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. PMC. Available at: [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. PMC. Available at: [Link]

  • Chem-Impex. (n.d.). Azepan-4-ol. Available at: [Link]

  • Alza, E., et al. (2014). A temporary-bridge strategy for enantioselective organocatalyzed synthesis of aza-seven-membered rings. RSC Publishing. Available at: [Link]

  • Bode, J. W. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich. Available at: [Link]

  • Leitch, J. A., et al. (2021). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. ResearchGate. Available at: [Link]

Sources

Method

The Pivotal Role of (S)-Azepan-4-ol in the Genesis of Novel Anti-Cancer Therapeutics: A Detailed Guide for Researchers

The quest for more effective and selective cancer therapies has led medicinal chemists to explore novel chemical scaffolds that can provide unique three-dimensional diversity for interacting with biological targets. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

The quest for more effective and selective cancer therapies has led medicinal chemists to explore novel chemical scaffolds that can provide unique three-dimensional diversity for interacting with biological targets. Among these, the azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure in drug discovery.[1] The inherent conformational flexibility of the azepane ring allows for optimal binding to a variety of biological targets.[1] In particular, the chiral building block, (S)-Azepan-4-ol, offers a synthetically tractable platform for the creation of diverse and potent anti-cancer agents. Its hydroxyl group provides a reactive handle for further functionalization, while the chiral center introduces stereospecificity, a critical factor in modern drug design for enhancing efficacy and reducing off-target effects.

This guide will delve into the practical applications of (S)-Azepan-4-ol in oncology drug discovery, providing detailed synthetic protocols, characterization methods, and biological evaluation assays to empower researchers in this exciting field.

The Strategic Advantage of the Azepane Scaffold in Oncology

The seven-membered azepane ring system offers several advantages in the design of anti-cancer agents. Its non-planar, flexible conformation allows for the presentation of substituents in a variety of spatial orientations, increasing the probability of achieving high-affinity interactions with the complex topographies of protein binding sites. This structural feature is particularly advantageous when targeting enzymes such as protein kinases, which are frequently dysregulated in cancer. The nitrogen atom within the ring can serve as a key hydrogen bond acceptor or be functionalized to modulate physicochemical properties such as solubility and cell permeability, which are crucial for drug efficacy.

Synthetic Strategies: Leveraging (S)-Azepan-4-ol as a Chiral Precursor

The synthetic versatility of (S)-Azepan-4-ol makes it an invaluable starting material for generating libraries of diverse compounds for anti-cancer screening. The hydroxyl and secondary amine functionalities serve as key points for chemical modification.

General Workflow for Derivatization

The general workflow for utilizing (S)-Azepan-4-ol in the synthesis of potential anti-cancer agents typically involves initial protection of the amine, followed by functionalization of the hydroxyl group, and concluding with deprotection and further modification of the amine if required.

G A (S)-Azepan-4-ol B N-Protection (e.g., Boc, Cbz) A->B Step 1 C O-Functionalization (e.g., Etherification, Esterification, Mitsunobu reaction) B->C Step 2 D N-Deprotection C->D Step 3 E N-Functionalization (e.g., Reductive amination, Amide coupling, Sulfonylation) D->E Step 4 F Final Compound Library E->F Step 5

Caption: General synthetic workflow for derivatizing (S)-Azepan-4-ol.

Protocols

Protocol 1: Synthesis of N-Boc-(S)-Azepan-4-ol (Intermediate A)

This protocol describes the protection of the secondary amine of (S)-Azepan-4-ol with a tert-butoxycarbonyl (Boc) group, a common and readily removable protecting group in organic synthesis.

Materials:

  • (S)-Azepan-4-ol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Dissolve (S)-Azepan-4-ol (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-(S)-Azepan-4-ol.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: O-Alkylation of N-Boc-(S)-Azepan-4-ol with a Substituted Benzyl Bromide (Example)

This protocol details the etherification of the hydroxyl group of the protected (S)-Azepan-4-ol with a substituted benzyl bromide, a common step in building drug-like molecules.

Materials:

  • N-Boc-(S)-Azepan-4-ol (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Substituted benzyl bromide (e.g., 4-fluorobenzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-(S)-Azepan-4-ol (1.0 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the substituted benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired O-alkylated product.

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of (S)-Azepan-4-ol Derivatives

Once a library of (S)-Azepan-4-ol derivatives has been synthesized, the next critical step is to evaluate their anti-cancer activity. A tiered screening approach is often employed, starting with in vitro assays against a panel of cancer cell lines.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Synthesized (S)-Azepan-4-ol derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Structure-Activity Relationship (SAR) and Target Identification

The data obtained from the cytotoxicity assays will be crucial for establishing a structure-activity relationship (SAR). By comparing the IC₅₀ values of different derivatives, researchers can identify the structural modifications that enhance anti-cancer potency.

Caption: Hypothetical SAR table illustrating the impact of substitutions on anti-cancer activity.

Further studies, such as kinase profiling assays, can help to identify the specific molecular targets of the most potent compounds. For instance, many anti-cancer drugs target protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.

Conclusion and Future Directions

(S)-Azepan-4-ol represents a highly valuable and versatile chiral building block for the development of novel anti-cancer agents. Its unique structural features and synthetic tractability provide a fertile ground for medicinal chemists to explore new chemical space in the search for more effective and safer cancer therapies. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on the design, synthesis, and evaluation of (S)-Azepan-4-ol-based drug candidates. Future research in this area will likely focus on the development of more complex derivatives, the elucidation of their mechanisms of action, and their evaluation in in vivo cancer models.

References

  • Chem-Impex. Azepan-4-ol. Available at: [Link]

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  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. 2025. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Troubleshooting Guide for (S)-Azepan-4-ol Synthesis

Welcome to the technical support center for the synthesis of (S)-Azepan-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical chiral bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (S)-Azepan-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical chiral building block. (S)-Azepan-4-ol is a key intermediate in the synthesis of various pharmaceuticals, including inhibitors of protein kinase B (PKB) and other therapeutic agents.[1][2] Achieving high yield and, most importantly, high enantiomeric purity is paramount for its successful application in drug development.[3]

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common challenges encountered during the synthesis of (S)-Azepan-4-ol, primarily focusing on the asymmetric reduction of an N-protected azepan-4-one precursor.

Core Synthetic Strategy: Asymmetric Reduction

A prevalent and effective strategy for synthesizing (S)-Azepan-4-ol involves the enantioselective reduction of a prochiral N-protected azepan-4-one. This approach offers excellent potential for high enantiomeric excess (e.e.) when optimized correctly. The general workflow is outlined below.

G cluster_0 Synthesis Workflow Start N-Protected Azepan-4-one (e.g., N-Boc-azepan-4-one) Step1 Asymmetric Reduction (Chiral Catalyst + Reducing Agent) Start->Step1 Key Stereogenic Step Step2 Work-up & Purification (e.g., Chromatography) Step1->Step2 Isolate Protected Alcohol Step3 N-Deprotection (e.g., Acidic Conditions) Step2->Step3 Remove Protecting Group Final (S)-Azepan-4-ol Step3->Final Final Product Isolation G start Low e.e. Observed q1 Is Temperature Optimized? start->q1 a1_yes Proceed to Next Check q1->a1_yes Yes a1_no Screen Temps (0°C to -78°C) q1->a1_no No q2 Is Borane Stoichiometry Correct? a1_yes->q2 a1_no->q2 a2_yes Proceed to Next Check q2->a2_yes Yes a2_no Adjust Borane Ratio (0.6-1.0 eq) q2->a2_no No q3 Is Catalyst Quality High? a2_yes->q3 a2_no->q3 a3_yes Consider Alternative Catalyst q3->a3_yes Yes a3_no Use High-Purity Catalyst q3->a3_no No end_node High e.e. Achieved a3_yes->end_node a3_no->end_node

Caption: Troubleshooting flowchart for low enantiomeric excess (e.e.).

Question 2: My final yield is low. Where am I losing material?

Answer: Low overall yield can stem from incomplete reactions, side reactions, or losses during work-up and purification. A systematic approach is needed to pinpoint the issue.

Potential Problem Areas & Solutions:

  • Incomplete Reduction: The asymmetric reduction may not have gone to completion.

    • Troubleshooting: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or LC-MS. If starting material remains after several hours, consider extending the reaction time or slightly increasing the amount of reducing agent (while being mindful of the impact on e.e.).

  • Inefficient N-Deprotection: The removal of the N-Boc protecting group is a common source of yield loss. Standard conditions using strong acids like trifluoroacetic acid (TFA) can sometimes lead to degradation or difficult work-ups.

    • Alternative Protocol (Milder Deprotection): A solvent-free mechanochemical approach using p-toluenesulfonic acid (p-TsOH) has been shown to give quantitative yields of the amine salt with very short reaction times (e.g., 10 minutes) and a simple work-up. [4][5]This avoids harsh liquid acids and simplifies product isolation.

    Experimental Protocol: Mechanochemical N-Boc Deprotection [4][5] 1. In a ball milling vessel, combine the N-Boc-(S)-azepan-4-ol (1.0 eq) and p-toluenesulfonic acid monohydrate (2.0 eq). 2. Add a stainless steel ball (e.g., 10 mm). 3. Mill the mixture at room temperature for 10-15 minutes at a frequency of ~30 Hz. 4. Monitor conversion by TLC or NMR of the crude mixture. 5. Suspend the crude solid in dichloromethane (DCM). 6. Collect the precipitated (S)-Azepan-4-ol tosylate salt by filtration and air dry.

  • Purification Losses: Azepanols can be quite polar, leading to losses during silica gel chromatography.

    • Troubleshooting:

      • Chromatography: Use a more polar eluent system (e.g., DCM/Methanol with a small amount of NH₄OH to prevent tailing) or consider reverse-phase chromatography.

      • Crystallization: If the final product or an intermediate salt is crystalline, developing a crystallization procedure can significantly improve yield and purity over chromatography.

Question 3: How do I accurately determine the enantiomeric excess (e.e.) and chemical purity of my final product?

Answer: Accurate determination of both chemical and enantiomeric purity is essential. This requires two distinct analytical methods.

Purity Analysis Workflow:

  • Chemical Purity (NMR/LC-MS):

    • ¹H and ¹³C NMR: Provides structural confirmation and detects any achiral impurities.

    • LC-MS: Confirms the mass of the product and provides a quantitative measure of chemical purity by peak area.

  • Enantiomeric Purity (Chiral Chromatography):

    • Chiral HPLC/SFC: This is the gold standard for determining e.e. [6]Supercritical Fluid Chromatography (SFC) is often preferred as a "green" alternative that reduces solvent consumption. [3][] * Method Development: A screening approach is typically required to find the right combination of a Chiral Stationary Phase (CSP) and mobile phase. [8][9]Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are excellent starting points for many pharmaceutical compounds. [3][8] * Indirect Method (Derivatization): If direct methods fail, the enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These can then be separated on a standard achiral HPLC column. [][10] Recommended Chiral HPLC Screening Conditions

Column TypeMobile Phase System (Normal Phase)Additives (If Needed)
Chiralcel OD-H n-Hexane / 2-Propanol (90:10 v/v)0.1% Diethylamine (for basic analytes)
Chiralpak AD n-Hexane / Ethanol (90:10 v/v)0.1% Trifluoroacetic acid (for acidic analytes)
Whelk-O 1 Hexane / Isopropanol / Acetic Acid (80:20:0.5)N/A

Note: The optimal mobile phase composition must be determined experimentally.[8][11]

References

  • Improving enantiomeric excess in Dip-Cl reductions. Benchchem.
  • The enantiomeric purity of alcohols formed by enzymatic reduction of ketones can be improved by optimisation of the temperature and by using a high co-substrate concentration. PubMed.
  • Enantiomeric Purification (HPLC/SFC). BOC Sciences.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. SCIRP.
  • Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. Benchchem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Azepan-4-ol. Chem-Impex.
  • Chiral HPLC Separations. Phenomenex.
  • Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. PMC.
  • Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. PMC - NIH.
  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.
  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace.
  • Advanced Chiral Resolution and Purification Strategies. Arborpharmchem.
  • Optimizing reaction conditions for azepane ring formation. Benchchem.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
  • Proposed N‐Boc deprotection mechanism. ResearchGate.
  • Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science.
  • Parallel kinetic resolution of racemic ketones through reduction: a quantitative analysis. Semantic Scholar.
  • Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. PMC - NIH.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
  • Chiral analysis. Wikipedia.
  • Enantioselective reduction of ketones. Google Patents.
  • Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. PubMed.
  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed.
  • Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube.
  • Asymmetric synthesis – Knowledge and References. Taylor & Francis.
  • CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. Cardiff University Blogs.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.
  • Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Beilstein Journals.
  • Enantioselective deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e]d[12][4]iazepine-2,5-diones. PubMed. Available at:

  • (S)-Azepan-4-ol. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Azepane Ring Formation &amp; Troubleshooting

[1] Current Status: Operational Agent: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Side Reactions in Azepane Synthesis Executive Summary & Diagnostic Workflow Synthesizing the azepane (hexamethyleneimine)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Agent: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Side Reactions in Azepane Synthesis

Executive Summary & Diagnostic Workflow

Synthesizing the azepane (hexamethyleneimine) core is notoriously more difficult than forming its 5- or 6-membered counterparts (pyrrolidines and piperidines).[1] This difficulty arises from medium-ring constraints : 7-membered rings suffer from significant transannular strain (Pitzer strain) and unfavorable entropic factors during cyclization.

If you are encountering low yields or complex impurity profiles, consult the diagnostic tree below to identify your likely failure mode.

Diagnostic Decision Tree: Identifying the Root Cause

AzepaneTroubleshooting Start Select Synthesis Method RCM Ring-Closing Metathesis (RCM) Start->RCM Beckmann Ring Expansion (Beckmann/Schmidt) Start->Beckmann NuSub Nucleophilic Cyclization Start->NuSub RCM_Issue Main Impurity? RCM->RCM_Issue Beck_Issue Observation? Beckmann->Beck_Issue Nu_Issue Main Impurity? NuSub->Nu_Issue RCM_Olig Viscous/Multiple Spots: Dimerization/Oligomerization RCM_Issue->RCM_Olig High Conc. RCM_Isom Shifted Double Bond: Ru-H Isomerization RCM_Issue->RCM_Isom Long Rxn Time Beck_Tar Black Tar/Insoluble: Polymerization (Nylon-6) Beck_Issue->Beck_Tar Exotherm Beck_Hydro Reverted to Ketone: Hydrolysis Beck_Issue->Beck_Hydro Wet Solvent Nu_Elim Alkene Formation: Elimination (E2) Nu_Issue->Nu_Elim Strong Base/Heat Nu_Inter Insoluble ppt: Intermolecular Polymerization Nu_Issue->Nu_Inter High Conc.

Figure 1: Diagnostic decision tree for isolating side reactions based on synthetic methodology and observed impurities.

Troubleshooting Guide: Common Failure Modes

Module A: Ring-Closing Metathesis (RCM)

Context: RCM is the premier method for functionalized azepanes (via tetrahydroazepines). Core Problem: The reaction competes between intramolecular cyclization (forming the ring) and intermolecular metathesis (forming dimers/oligomers).[1]

Q: I am seeing a major spot on TLC just below my product and significant viscous residue. What is happening? A: You are likely observing dimerization and oligomerization .[1][2] Because 7-membered ring formation is entropically disfavored, if the catalyst encounters two separate substrate molecules before it can close the ring, it will link them.

  • Mechanism: The ruthenium carbenoid reacts intermolecularly instead of intramolecularly.

  • Solution: Implement Pseudo-High Dilution .

    • Standard High Dilution: Run the reaction at

      
      .[1]
      
    • Pseudo-High Dilution (Preferred): Keep the reaction pot at reflux with the catalyst, and add the substrate (dissolved in solvent) slowly via syringe pump over 4–8 hours. This keeps the instantaneous concentration of the diene extremely low, statistically favoring ring closure [1].

Q: My product mass spec is correct, but the NMR shows a complex mixture of alkene isomers. Why? A: You are suffering from alkene isomerization . Ruthenium catalysts can decompose to form Ruthenium-Hydride (Ru-H) species, especially at high temperatures or prolonged reaction times. These species catalyze the migration of the double bond around the ring or chain.

  • Prevention:

    • Additives: Add 10–20 mol% of 1,4-benzoquinone or 2,6-dichloro-1,4-benzoquinone . These act as oxidants to scavenge Ru-H species [2].

    • Solvent Switch: Avoid alcohols; use strictly anhydrous DCM or Toluene.

    • Catalyst: Switch from Grubbs I to Grubbs II (faster rate reduces time for isomerization) or Hoveyda-Grubbs II (more stable).

Module B: Ring Expansion (Beckmann/Schmidt)

Context: Converting cyclohexanones to caprolactams (azepan-2-ones).

Q: The reaction turned into a solid black mass or insoluble gel. What went wrong? A: You triggered cationic polymerization . The active intermediate (nitrilium ion) is highly electrophilic. If local concentration is too high or heat dissipation is poor, the caprolactam product attacks the intermediate, initiating a chain reaction similar to Nylon-6 production.

  • Solution:

    • Heat Management: This rearrangement is exothermic. Use vigorous stirring and slow addition of the thionyl chloride/acid catalyst at

      
      .
      
    • Solvent: Use a solvent that solubilizes the monomer but precipitates the polymer (if purification is the goal) or ensures high dilution. For lab scale, polyphosphoric acid (PPA) or TFA/Acetonitrile blends are safer than oleum [3].

Q: I isolated cyclohexanone instead of azepane. Did the reaction fail? A: This is hydrolysis . If water is present, the intermediate iminium/nitrilium ion traps water instead of rearranging, reverting the oxime back to the ketone.

  • Correction: Ensure strictly anhydrous conditions. If using the Schmidt reaction (Ketone +

    
    ), ensure the acid source (e.g., 
    
    
    
    or TFA) is dry.
Module C: Nucleophilic Cyclization

Context: Intramolecular


 attack (e.g., amine attacking a halo-alkane).

Q: I obtained an alkene instead of the ring. A: The basic conditions favored Elimination (E2) over substitution. Forming a 7-membered ring is slow (kinetic barrier).[1] The base required to deprotonate the amine/alcohol also promoted dehydrohalogenation of the leaving group.

  • Solution:

    • Change Base: Use a non-nucleophilic, bulky base (e.g., DIPEA) or a weaker base (

      
      ) in a polar aprotic solvent (DMF/CH3CN).
      
    • Temperature: Lower the temperature. Elimination is favored at higher temperatures (

      
      ).
      

Comparative Data: Reaction Parameters & Yields[1][3][4][5][6][7][8]

The following table summarizes optimization data for the synthesis of N-protected azepenes/azepanes, highlighting the impact of concentration and catalyst choice.

MethodSubstrateConditionMajor Side ReactionYield (Azepane)Ref
RCM N-Boc-diallylamine0.1 M, Grubbs IDimerization (25%)58%[4]
RCM N-Boc-diallylamine0.005 M , Grubbs INone observed87% [4]
RCM Allyl-homoallyl amine0.01 M, Grubbs IIIsomerization (15%)65%[2]
RCM Allyl-homoallyl amine0.01 M, G-II + Benzoquinone Isomerization (<2%)92% [2]
Schmidt Cyclohexanone

, TFA,

Tetrazole formation75%[5]

Master Protocol: Optimized RCM Synthesis of N-Boc-4-Azepene

Objective: Synthesis of 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (N-Boc-4-azepene) minimizing dimerization.

Reagents:

  • N-Boc-diallylamine (1.0 equiv)

  • Grubbs 2nd Generation Catalyst (2–5 mol%)

  • Anhydrous Dichloromethane (DCM) (degassed)

  • 1,4-Benzoquinone (10 mol% - optional, if isomerization is noted)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and a rubber septum. Flush with Argon/Nitrogen.

  • Catalyst Charge: Add Grubbs II catalyst (2 mol%) to the RBF. Dissolve in degassed anhydrous DCM.

    • Critical Volume: The volume here should constitute 80% of the total final solvent volume to ensure high dilution. Target concentration: 0.001 M .

  • Substrate Solution: Dissolve N-Boc-diallylamine in a separate vial with the remaining 20% of DCM.

  • Slow Addition (The "Pseudo-High Dilution" Technique):

    • Bring the catalyst solution to a gentle reflux (

      
      ).
      
    • Load the substrate solution into a syringe.

    • Using a syringe pump, add the substrate solution to the refluxing catalyst mixture over 4 hours .

    • Why? This starves the reaction of diene monomer, forcing the catalyst to find the other alkene on the same molecule (ring closing) rather than a different molecule (dimerization).

  • Post-Reaction: Stir for an additional 2 hours. Quench by adding ethyl vinyl ether (excess) to deactivate the Ru catalyst.

  • Purification: Concentrate in vacuo. The residue is often dark. Filter through a small pad of silica gel to remove Ru salts before full column chromatography.

Mechanistic Visualization: RCM Pathways

This diagram illustrates the kinetic competition between the desired pathway and the primary side reaction (dimerization).

RCM_Mechanism Substrate Diene Substrate (Linear) Ru_Species Ru-Carbene Intermediate Substrate->Ru_Species Catalyst Initiation Intra Intramolecular Reaction Ru_Species->Intra Low Conc. (k_intra) Inter Intermolecular Reaction Ru_Species->Inter High Conc. (k_inter * [Sub]) Azepene Azepene Ring (Desired Product) Intra->Azepene Ring Closure Dimer Linear Dimer/ Oligomer Inter->Dimer Chain Extension Dimer->Ru_Species Re-entry (Slow)

Figure 2: Kinetic competition in Ring-Closing Metathesis. High dilution suppresses the "Intermolecular" path (red) by lowering [Sub].

References

  • BenchChem Technical Support. (2025).[1] Optimizing reaction conditions for azepane ring formation. Retrieved from

  • Hong, S. H., & Grubbs, R. H. (2006). Highly Active Water-Soluble Olefin Metathesis Catalyst. Journal of the American Chemical Society, 128(11), 3508–3509. (Cited for isomerization suppression strategies).[1][3]

  • Wang, X., et al. (2013). Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System. ResearchGate.[4] Retrieved from

  • Kirkland, T. A., & Grubbs, R. H. (1997). RCM Synthesis of N-Boc-3-pyrroline and related heterocycles. Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from

Sources

Troubleshooting

Improving diastereoselectivity in the synthesis of substituted azepanols

Welcome to the technical support center for the stereoselective synthesis of azepane derivatives. The azepane scaffold is a critical pharmacophore in modern drug discovery, and controlling the three-dimensional arrangeme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of azepane derivatives. The azepane scaffold is a critical pharmacophore in modern drug discovery, and controlling the three-dimensional arrangement of its substituents is paramount for achieving desired biological activity.[1][2] This guide provides in-depth, field-proven insights into troubleshooting and improving diastereoselectivity in the synthesis of substituted azepanols. It is designed for researchers, medicinal chemists, and process development scientists who encounter stereochemical challenges in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that control diastereoselectivity in the synthesis of substituted azepanols?

The relative stereochemistry in substituted azepanols is primarily governed by three factors: substrate control, reagent control, and reaction conditions.

  • Substrate Control: The existing stereocenters and conformational biases of the substrate are often the most dominant factors. The flexible seven-membered ring of an azepane precursor can adopt multiple low-energy conformations (e.g., chair, boat, twist-boat).[3] Substituents on the ring will preferentially occupy pseudo-equatorial positions to minimize steric strain, thereby creating a biased steric environment that directs the approach of incoming reagents to the less hindered face.[4] For instance, alkylations of chiral tetrazolo[1,5-a]azepines have shown high diastereoselectivity that is dependent on the position and size of existing ring substituents.[5]

  • Reagent/Catalyst Control: The choice of reagents or catalysts can override or enhance the inherent bias of the substrate. Chiral catalysts, auxiliaries, or directing groups create a chiral environment around the reaction center, energetically favoring one transition state over the other.[6] Lewis acids, for example, can coordinate to both the substrate and the reagent, creating a more rigid, organized transition state that amplifies stereochemical communication.[7]

  • Reaction Conditions: Parameters like temperature, solvent, and reagent concentration play a crucial role. Lowering the reaction temperature often increases diastereoselectivity by favoring the pathway with the lowest activation energy (kinetic control), which typically leads to the more stable transition state.[4] The solvent can influence selectivity by differentially solvating and stabilizing the diastereomeric transition states.[8]

Q2: My reaction produces a mixture of diastereomers. What is the most reliable way to determine the diastereomeric ratio (d.r.)?

Accurate determination of the d.r. is critical for optimizing your reaction. The two most common and reliable methods are:

  • High-Resolution NMR Spectroscopy: ¹H NMR is often the first and most direct method. Diastereomers are distinct compounds and will have slightly different chemical shifts. By identifying and integrating non-overlapping signals corresponding to each diastereomer (e.g., a methine proton adjacent to a stereocenter), you can calculate the ratio. For complex spectra, 2D-NMR techniques like COSY and NOESY can help assign protons and confirm through-space correlations that are unique to each diastereomer.[9]

  • Chromatographic Methods (HPLC/GC): Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are excellent for separating and quantifying diastereomers. Using a chiral stationary phase, you can often achieve baseline separation of the isomers. The ratio is determined by integrating the peak areas. This method is particularly useful for d.r. values that are difficult to resolve by NMR (e.g., >98:2).

It is considered good practice to use at least two different methods to confirm the d.r., especially during the methods development phase.

Troubleshooting Guide: Improving Poor Diastereoselectivity

This section addresses specific issues you may encounter during your experiments.

Issue 1: The reaction yields a nearly 1:1 mixture of diastereomers.

A low d.r. indicates that the energy difference between the two diastereomeric transition states is negligible. This is a common problem when the directing steric or electronic effects are weak.

dot

Caption: Troubleshooting workflow for low diastereoselectivity.

Possible Cause A: High Reaction Temperature

  • Explanation: At higher temperatures, there is enough thermal energy to overcome the small activation energy barrier between the two competing diastereomeric transition states, leading to a product ratio that approaches the thermodynamic equilibrium, which may be close to 1:1.

  • Solution: Lowering the reaction temperature is the most common and effective first step.[4] By reducing the thermal energy (e.g., from room temperature to 0°C, -40°C, or -78°C), the reaction is more likely to proceed via the kinetically favored transition state, which is typically the most ordered and least sterically hindered, thus enhancing selectivity.

Possible Cause B: Inappropriate Solvent

  • Explanation: The solvent can significantly influence the stability of the transition states. A solvent that does not effectively differentiate between the polarity or geometry of the two transition states will not contribute to selectivity.

  • Solution: Conduct a solvent screen. Test a range of solvents with varying polarities and coordinating abilities (e.g., THF, CH₂Cl₂, Toluene, MeCN). Non-coordinating solvents often lead to more organized, compact transition states, which can amplify stereodifferentiation. In some cases, solvent polarity has been shown to have a strong effect on selectivity.[8]

Possible Cause C: Insufficient Steric or Electronic Bias

  • Explanation: The substituents on your azepane precursor may not be sterically demanding enough to effectively block one face of the molecule.

  • Solution: Modify the substrate. A common strategy is to change a protecting group (PG) to one with greater steric bulk. For example, if a hydroxyl group is protected as a TBS ether, switching to a bulkier TIPS ether can increase the steric shielding of one face, forcing the reagent to attack from the opposite side.[4]

dot

Caption: Influence of a bulky protecting group on reagent approach.

Issue 2: The desired diastereomer is the minor product.

This indicates that your initial hypothesis about the facial bias of the substrate or the nature of the transition state is incorrect. The kinetically favored product is not the one you want.

  • Explanation: This can occur if an unexpected electronic effect or a specific chelation is controlling the reaction. For example, a Lewis-basic group on the substrate might coordinate to a metallic reagent, directing its delivery from the same face, leading to a syn product when an anti product was expected from steric considerations alone.

  • Solution 1: Change the Reagent/Catalyst: Switch to a system that operates under a different control mechanism. If you are using a chelating metal (like Zn or Mg), switch to a non-chelating system (e.g., a boron-mediated reaction) or a purely sterically-driven reagent (like L-Selectride).[10][11]

  • Solution 2: Invert the Stereochemistry: If possible, redesign the synthesis to use the enantiomer of the chiral catalyst or auxiliary. This is a common strategy in asymmetric catalysis to access the "unnatural" product isomer.[2]

Experimental Protocols & Data

Protocol 1: General Workflow for Optimizing Diastereoselectivity
  • Baseline Experiment: Run the reaction under your initial "standard" conditions (e.g., Room Temperature, THF). Carefully purify the product and determine the d.r. by ¹H NMR and/or HPLC.

  • Temperature Screening: Set up parallel reactions at 0°C, -20°C, and -78°C. Monitor all reactions for completion (TLC, LC-MS). If the reaction is too slow at lower temperatures, it may need to be run for a longer duration (24-48h). Analyze the d.r. for each temperature.

  • Solvent Screening: Using the optimal temperature from Step 2, run the reaction in a set of standard solvents (e.g., Toluene, Dichloromethane (DCM), Acetonitrile (MeCN), Diethyl Ether). Analyze the d.r. for each solvent.

  • Reagent/Catalyst Screening: Using the best conditions from the previous steps, screen a small library of catalysts or reagents. For example, in a Lewis acid-catalyzed reaction, test different acids and loadings.[7][12]

  • Analysis: Consolidate the data into a table to clearly identify the optimal conditions.

Data Presentation: Example of a Catalyst Screen for Azepanol Synthesis

The following table illustrates hypothetical results from a Lewis acid screen for a Mukaiyama-aldol reaction to form a substituted azepanol precursor, demonstrating how different catalysts can dramatically affect both yield and diastereoselectivity.[10]

EntryLewis Acid (mol%)SolventTemp (°C)Time (h)Yield (%)d.r. (syn:anti)
1NoneDCM2512451.5 : 1
2TiCl₄ (10)DCM-784858 : 1
3BF₃·OEt₂ (100)DCM-786785 : 1
4Zn(OTf)₂ (10)DCM-78892>95 : 5
5Sc(OTf)₃ (5)DCM-7888812 : 1

Data is illustrative and based on principles from cited literature. Actual results will vary.

References

  • Hume, P. A., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. Available from: [Link]

  • Ielo, L., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Available from: [Link]

  • Lavinda, O., et al. (2022). Diastereoselective Alkylations of Chiral Tetrazolo[1,5-a]azepines via Heterobenzylic Anion Intermediates. PMC. Available from: [Link]

  • Comins, D. L., et al. (1999). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Bermejo, I. A., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PMC. Available from: [Link]

  • Coldham, I., et al. (2005). and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. PMC. Available from: [Link]

  • Reiß, S., et al. (2016). Synthesis of azepane-fused pyrano[3,2-b]indoles by Lewis acid-catalysed oxa Diels–Alder reactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • da Silva, W. A., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. MDPI. Available from: [Link]

  • Cohen, D. T., et al. (2012). Enamine/Carbene Cascade Catalysis in the Diastereo- and Enantioselective Synthesis of Functionalized Cyclopentanones. PMC. Available from: [Link]

  • Kundu, K., et al. (2010). Stereoselective Synthesis of Highly Functionalized α-Diazo-β-ketoalkanoates via Catalytic Onepot Mukaiyama-Aldol Reactions. PMC. Available from: [Link]

  • Beutner, G. L., et al. (2009). Diastereoselective Synthesis of Benzoxanthenones. PMC. Available from: [Link]

  • Bonnet, S., et al. (2020). Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. ResearchGate. Available from: [Link]

  • González-Ortega, A., et al. (2016). Synthesis of tetrazole fused azepanes and quantum chemical topology study on the mechanism of the intramolecular cycloaddition reaction. ResearchGate. Available from: [Link]

Sources

Optimization

Azepan-4-ol Enantiomeric Resolution Support Center

Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of resolving azepan-4-ol (he...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of resolving azepan-4-ol (hexahydro-1H-azepin-4-ol).

The 7-membered azepane ring presents unique conformational flexibility, while the secondary amine and secondary alcohol moieties require careful orthogonal management during resolution. Below, we detail the causality behind experimental choices, self-validating protocols, and field-proven methodologies to ensure you achieve >99% enantiomeric excess (ee).

Workflow Visualization

ResolutionWorkflow Racemic Racemic Azepan-4-ol (Starting Material) Protection N-Protection (Boc2O or CbzCl) Racemic->Protection Route A & B Salt Diastereomeric Salt (Chiral Acid) Racemic->Salt Route C (Direct) SFC Chiral SFC / HPLC (Chiralpak IA/OJ-H) Protection->SFC Route A Enzymatic Enzymatic Resolution (CAL-B / Vinyl Acetate) Protection->Enzymatic Route B Analysis Chiral Purity Check (ee > 99%) SFC->Analysis Enzymatic->Analysis Salt->Analysis Deprotection Deprotection (TFA or H2/Pd-C) Analysis->Deprotection If Protected Enantiopure Enantiopure (R)- & (S)- Azepan-4-ol Analysis->Enantiopure If Unprotected Deprotection->Enantiopure

Fig 1. Strategic workflows for the enantiomeric resolution of racemic azepan-4-ol.

Section 1: Preparative Chiral SFC/HPLC (The Modern Standard)

Q: Why do we observe severe peak tailing and poor resolution when attempting direct SFC separation of unprotected azepan-4-ol?

A: This is a classic secondary interaction issue. The secondary amine in the azepane ring (pKa ~10.5) strongly interacts with the acidic free silanol groups on silica-based chiral stationary phases (CSPs). This interaction overrides the chiral recognition mechanism, causing severe peak tailing and co-elution.

The Solution: You must either mask the amine via N-Boc/N-Cbz protection or suppress ionization using a basic modifier. For optimal resolution and recovery, N-protection is the gold standard prior to Supercritical Fluid Chromatography (SFC)[1, 2].

Self-Validating Protocol: N-Boc Protection & SFC Resolution

This protocol includes a built-in mass-balance check to validate the separation.

  • N-Boc Protection:

    • Dissolve racemic azepan-4-ol (1.0 eq) in DCM. Add Triethylamine (1.2 eq) and cool to 0°C.

    • Dropwise add Di-tert-butyl dicarbonate (

      
      , 1.1 eq). Stir at room temperature for 4 hours.
      
    • Wash with 1M HCl, extract, and concentrate to yield N-Boc-azepan-4-ol.

  • SFC Separation:

    • Column: Chiralpak IA (250 x 21 mm, 5 µm) [1].

    • Mobile Phase: 85%

      
       / 15% Methanol (isocratic). Note: If running unprotected azepanes, you must add 0.1% 
      
      
      
      to the Methanol modifier to cap silanol interactions.
    • Flow Rate: 80.0 g/min at 100 bar backpressure, 35°C [2].

  • Validation (Mass Balance): Collect both peaks. The combined mass of Peak 1 and Peak 2 must be

    
     of the injected mass. If it is lower, your compound is precipitating on the column due to sample solvent mismatch (ensure the sample is dissolved in the mobile phase modifier, not pure DCM).
    
  • Deprotection: Treat the separated enantiomers with 20% TFA in DCM for 2 hours, then neutralize with basic resin to yield enantiopure (R)- and (S)-azepan-4-ol.

Table 1: SFC Column Screening Data for N-Boc-azepan-4-ol
Column ChemistryMobile Phase ModifierRetention Time P1 (min)Retention Time P2 (min)Resolution (

)
Chiralpak IA (Amylose)15% MeOH4.25.83.1 (Optimal)
Chiralcel OJ-H (Cellulose)15% MeOH5.16.01.8
Chiralpak IC (Cellulose)20% EtOH6.57.11.2

Section 2: Enzymatic Kinetic Resolution (Biocatalysis)

Q: How can we scale up the resolution to multi-gram quantities without relying on expensive preparative SFC instrumentation?

A: Enzymatic kinetic resolution is highly scalable. We utilize Candida antarctica Lipase B (CAL-B). CAL-B selectively acylates the (R)-enantiomer of cyclic secondary alcohols using an acyl donor like vinyl acetate. The 7-membered azepane ring provides sufficient steric bulk for the enzyme's active site to differentiate the enantiomers, though N-protection is required to prevent the basic amine from denaturing the enzyme or participating in unwanted side reactions [3].

Self-Validating Protocol: CAL-B Kinetic Resolution

This protocol relies on strict conversion monitoring. If conversion exceeds 50%, the system fails.

  • Preparation: Dissolve racemic N-Boc-azepan-4-ol (10 g) in dry diisopropyl ether (100 mL).

  • Reaction Initiation: Add vinyl acetate (3.0 eq) and immobilized CAL-B (Novozym 435, 10% w/w relative to substrate).

  • Kinetic Monitoring (Crucial): Stir at 30°C. Take 50 µL aliquots every 2 hours, filter, and analyze via chiral GC.

  • Quenching: Stop the reaction at exactly 49-50% conversion by filtering off the immobilized enzyme. Causality: Stopping at 49% ensures the unreacted (S)-alcohol remains >99% ee, while the (R)-acetate product is slightly enriched. Pushing past 50% degrades the ee of the acetate.

  • Separation: Separate the unreacted (S)-N-Boc-azepan-4-ol and the newly formed (R)-N-Boc-azepan-4-yl acetate using standard silica gel chromatography (the polarity difference is massive).

  • Hydrolysis: Saponify the (R)-acetate using

    
     in MeOH to recover the (R)-alcohol.
    
Table 2: Enzyme Screening for N-Boc-azepan-4-ol Acylation
EnzymeAcyl DonorSolventConversion (%)Enantiomeric Ratio (E-value)
CAL-B (Novozym 435) Vinyl AcetateDiisopropyl ether49.5%> 200
Amano Lipase PS Vinyl ButyrateToluene35.0%45
Porcine Pancreas Lipase Vinyl AcetateTHF< 5.0%N/A

Section 3: Classical Diastereomeric Salt Formation

Q: Can we resolve azepan-4-ol directly via crystallization without the tedious protection/deprotection steps?

A: Yes. Because azepan-4-ol contains a highly basic secondary amine, it readily forms stable salts with chiral organic acids. By pairing the racemic amine with an enantiopure acid (e.g., L-(+)-tartaric acid or (1S)-(+)-10-camphorsulfonic acid), you create two diastereomeric salts. These salts have different lattice energies and solubilities, allowing for separation via fractional crystallization [4].

Self-Validating Protocol: Diastereomeric Crystallization
  • Salt Formation: Dissolve racemic azepan-4-ol (1.0 eq) in hot absolute ethanol. Slowly add a boiling solution of L-(+)-tartaric acid (1.0 eq) in ethanol.

  • Controlled Cooling: Allow the solution to cool to room temperature at a rate of 5°C/hour. Causality: Rapid crash-cooling traps the wrong diastereomer in the crystal lattice (occlusion), destroying your ee.

  • Harvesting: Filter the mother liquor to collect the first crop of crystals (enriched in one diastereomer).

  • Validation (Optical Rotation): Recrystallize the first crop from ethanol until the specific optical rotation

    
     remains constant across two consecutive recrystallizations. This is the self-validating proof of diastereomeric purity.
    
  • Freebasing: Dissolve the pure salt in water, adjust to pH 12 with 2M NaOH, and extract with DCM to recover the enantiopure azepan-4-ol.

References
  • Kategaya, L., et al. "USP7 small-molecule inhibitors interfere with ubiquitin binding." University of Dundee Discovery Portal. Available at:[Link]

  • "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use." US Patent 8614206B2.
  • Kanizsai, I., et al. "Efficient Enzymatic Routes for the Synthesis of New Eight-membered Cyclic β-Amino Acid and β-Lactam Enantiomers." MDPI Molecules, 2017. Available at:[Link]

  • "Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol." Organic Process Research & Development, 2011. Available at: [Link]

Troubleshooting

Stability and degradation pathways of (S)-Azepan-4-ol derivatives

This is a technical support guide designed for researchers working with (S)-Azepan-4-ol derivatives. It synthesizes mechanistic organic chemistry with practical handling protocols.

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with (S)-Azepan-4-ol derivatives. It synthesizes mechanistic organic chemistry with practical handling protocols.

Subject: Stability, Degradation Pathways, and Handling Protocols Ticket ID: AZP-4OL-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Development[1]

Introduction

(S)-Azepan-4-ol is a critical chiral building block, notably utilized in the synthesis of Vasopressin 1a receptor antagonists (e.g., Balovaptan) and various kinase inhibitors (PKA/PKB).[1][2][3] While the seven-membered azepane ring offers unique conformational flexibility for binding pockets, it presents distinct stability challenges compared to its five- (pyrrolidine) and six-membered (piperidine) analogs.[1]

This guide addresses the specific degradation mechanisms—oxidative instability, transannular elimination, and stereochemical drift—that researchers encounter during scale-up and storage.[3]

Module 1: Chemical Stability & Storage (The "Shelf Life" FAQs)

Q1: My white (S)-Azepan-4-ol powder has turned yellow/orange after two weeks. Is it still usable?

Diagnosis: Oxidative Degradation (N-Oxidation & Imine Formation).[1] The Mechanism: Secondary amines in seven-membered rings are prone to air oxidation.[1] Unlike piperidines, the conformational flexibility of the azepane ring exposes the nitrogen lone pair to facile oxidation.

  • N-Oxidation: Atmospheric oxygen creates an N-oxide species.[1]

  • Polymerization: Trace transition metals or light can catalyze the dehydrogenation of the amine to a cyclic imine (Schiff base), which rapidly oligomerizes to form colored compounds (chromophores).[3]

Action Plan:

  • If faint yellow: Purify via acid-base extraction.[1] Dissolve in EtOAc, wash with 1M HCl (amine goes to aqueous), discard organic layer (removes neutral colored oligomers), basify aqueous layer with NaOH, and re-extract with DCM.[3]

  • Prevention: Store under Argon/Nitrogen at -20°C. Do not store as the free base for long periods; convert to the HCl or Tartrate salt for indefinite shelf stability.

Q2: I see a new peak at [M+44] in my LCMS. What is this?

Diagnosis: Carbamate Formation (The "Dry Ice" Effect). The Mechanism: Azepanes are hygroscopic and potent nucleophiles. If stored in a freezer with dry ice (solid


) or exposed to ambient air, the secondary amine reacts with 

to form a carbamic acid, which stabilizes as a carbamate salt.[3]

[1]

Troubleshooting:

  • Verification: This peak often disappears if the LCMS method uses an acidic mobile phase (0.1% Formic acid), as the carbamic acid decarboxylates back to the amine.

  • Fix: Degas your solvents and ensure the sample vial is sealed tight. This is often a "phantom" impurity that exists in the vial but not in the acidic HPLC stream.

Module 2: Reaction Optimization (The "Synthesis" FAQs)

Q3: I am losing enantiomeric excess (ee%) during N-protection or esterification. Why?

Diagnosis: Stereochemical erosion via Elimination-Addition or Activated Intermediates.[1] The Mechanism: The C4 hydroxyl group is not adjacent to the nitrogen, so direct enolization-based racemization is impossible. However, "apparent" racemization occurs via two pathways:[3]

  • Elimination-Hydration: Under strong acidic or basic conditions, the alcohol dehydrates to an alkene (azepine), which then re-hydrates non-stereoselectively.[3]

  • Neighboring Group Participation (NGP): If the nitrogen is protected with an acyl group (Amide/Carbamate), the carbonyl oxygen can attack the activated C4 position (transannular attack), forming a bridged intermediate that opens with retention or inversion, scrambling the center.[3]

Protocol for High ee%:

  • Avoid: Strong Lewis acids (

    
    ) with unhindered nucleophiles.[1]
    
  • Preferred Protecting Groups: Use steric bulk (e.g., Boc, Cbz) to enforce a ring conformation that minimizes transannular interactions.[3]

  • Temperature Control: Keep activation steps (e.g., Mesylation of the alcohol) below 0°C.

Q4: How do I prevent "Ring Contraction" side products?

Diagnosis: Transannular Rearrangement. Context: During aggressive oxidation protocols (e.g., Swern oxidation to the ketone), the 7-membered ring can rearrange to a substituted piperidine or pyrrolidine derivative if the intermediate is stabilized by the nitrogen protecting group.[3] Solution: Use milder oxidants like Dess-Martin Periodinane (DMP) or TPAP/NMO , which operate near neutral pH and minimize ring-strain driven rearrangements.[1]

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the primary degradation vectors for (S)-Azepan-4-ol. Use this to interpret unknown impurities in your NMR or LCMS data.

AzepaneDegradation Azepane (S)-Azepan-4-ol (Active SM) NOxide N-Oxide Impurity [M+16] Azepane->NOxide Oxidation (Air/RT) Carbamate Carbamic Acid (CO2 Adduct) [M+44] Azepane->Carbamate + CO2 (Air/Dry Ice) Azepine Azepine (Alkene) (Dehydration Product) [M-18] Azepane->Azepine Acid/Heat (Elimination) Dimer Colored Oligomers (Yellowing) NOxide->Dimer Radical/Metal Catalysis

Figure 1: Primary degradation pathways of (S)-Azepan-4-ol.[1] Red nodes indicate irreversible chemical changes; Yellow indicates reversible adducts.[1]

Module 4: Standardized Handling Protocol

To ensure reproducibility in drug development workflows (e.g., Balovaptan synthesis), adhere to this "Gold Standard" protocol.

Storage Conditions
ParameterRequirementRationale
Form Hydrochloride or Tartrate SaltProtonation of the amine prevents N-oxidation and carbamate formation.[1]
Temperature -20°CSlows kinetic degradation rates (Arrhenius equation).[1]
Atmosphere Argon or NitrogenExcludes

(oxidation) and

(carbamates).[1]
Container Amber GlassPrevents photo-initiated radical formation.[1]
Re-Validation Workflow (Purity Check)

Before using a stored batch for a critical GMP step:

  • Visual Inspection: Must be white/colorless. Yellowing > 5% degradation.

  • 1H NMR (DMSO-d6): Check for alkene protons (5.5–6.0 ppm) indicating dehydration.[1]

  • Chiral HPLC: Confirm ee% > 98%. (Column: Chiralpak AD-H or IC; Mobile Phase: Hexane/IPA/DEA).[1]

References

  • Balovaptan Discovery & Azepane Scaffold

    • Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder.[3]

    • Source: Journal of Medicinal Chemistry (2020).[4]

    • URL: [Link][1][3]

  • Azepane Ring Stability & Oxidation

    • Selenium dioxide oxidations of dialkyl-3H-azepines: the first synthesis of 2-azatropone.[1][5]

    • Source: Journal of Organic Chemistry (2000).
    • URL: [Link][1][3]

  • General Amine Stability & Degradation

    • Chemical Stability of Drug Substances: Strategies in Formul
    • Source: ManTech Publications (2025).[1][6]

    • URL: [Link][1][3]

  • Stereochemical Integrity of Azepanes

    • Structure-based optimization of novel azepane deriv
    • Source: Journal of Medicinal Chemistry (2004).
    • URL: [Link][1][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H and ¹³C NMR Characterization of (S)-Azepan-4-ol for Enantioselective Drug Synthesis

Executive Summary (S)-Azepan-4-ol is a highly specialized chiral cyclic amino alcohol. It serves as a critical structural motif in modern medicinal chemistry, functioning as a core building block in the development of 1[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Azepan-4-ol is a highly specialized chiral cyclic amino alcohol. It serves as a critical structural motif in modern medicinal chemistry, functioning as a core building block in the development of 1[1], 2[2], and 3[3].

For drug development professionals, sourcing this reagent presents a strategic choice: procure high-purity (S)-Azepan-4-ol (>99% ee) or utilize a cheaper racemic Azepan-4-ol mixture. This guide objectively compares these two approaches, demonstrating how rigorous ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization—coupled with chiral derivatization—validates the superior downstream performance of the enantiopure product.

Comparative Performance Analysis: High-Purity (S)-Isomer vs. Racemic Mixture

Using racemic building blocks often introduces severe bottlenecks during late-stage Active Pharmaceutical Ingredient (API) synthesis. Relying on downstream chiral resolution (e.g., via preparative Supercritical Fluid Chromatography, SFC) inherently caps the theoretical yield of the desired enantiomer at 50%, while exponentially increasing solvent waste and cycle times.

Starting with a validated, high-purity 4[4] bypasses these inefficiencies. The table below quantifies the operational differences between the two sourcing strategies.

Table 1: Downstream Efficiency and Quality Metrics
MetricHigh-Purity (S)-Azepan-4-olRacemic Azepan-4-olCausality / Impact on Synthesis
Enantiomeric Excess (ee) > 99.0%0%Dictates whether complex downstream chiral resolution is mandatory.
Downstream API Yield > 85% (Typical)< 40% (Post-resolution)Enantiopure starting materials prevent the 50% mass loss inherent to racemic resolution.
Chiral Separation Cost NoneHigh (Prep-SFC required)Eliminates the need for expensive chiral stationary phases and high volumes of organic modifiers.
NMR Resolvability (Mosher's) Single diastereomeric setTwo distinct sets (1:1 ratio)Validates stereochemical purity directly at the building-block stage prior to API coupling.

Mechanistic Insights into NMR Data

To guarantee the integrity of the starting material, standard 1D NMR is utilized to confirm structural connectivity, while chiral derivatization is employed to confirm stereochemistry.

Structural Confirmation (¹H and ¹³C NMR)

When analyzing (S)-Azepan-4-ol hydrochloride in Methanol-d4 (MeOD), the chemical shifts are governed by the deshielding effects of the heteroatoms (nitrogen and oxygen) and the asymmetric nature of the 7-membered ring.

  • ¹H NMR (400 MHz, MeOD): The proton at the chiral center (C4) is strongly deshielded by the hydroxyl group, appearing as a multiplet around δ 3.90–4.05 ppm. The protons adjacent to the protonated nitrogen (C2 and C7) are also heavily deshielded, resonating between δ 3.10–3.40 ppm. The remaining aliphatic methylene protons (C3, C5, C6) appear between δ 1.60–2.10 ppm.

  • ¹³C NMR (100 MHz, MeOD): Because the hydroxyl group is at the C4 position, the azepane ring lacks a plane of symmetry. Causality: This lack of symmetry renders all six carbons magnetically inequivalent. C4 is the most deshielded (~68–70 ppm), followed by the nitrogen-adjacent carbons C2 (~48 ppm) and C7 (~44 ppm). The remaining carbons (C3, C5, C6) resolve into three distinct peaks in the aliphatic region (~22–35 ppm).

Stereochemical Validation (The Mosher Method)

Standard NMR cannot differentiate enantiomers in an achiral solvent. To validate the >99% ee of (S)-Azepan-4-ol, the sample is reacted with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) to form a Mosher ester.

  • Causality: The chiral derivatizing agent converts the enantiomers into diastereomers. The spatial arrangement of the phenyl ring in the resulting diastereomer selectively shields specific protons on the azepane ring.

  • Result: In the ¹⁹F NMR spectrum, racemic Azepan-4-ol will exhibit two distinct trifluoromethyl singlets (representing the (S,R) and (R,R) diastereomers). High-purity (S)-Azepan-4-ol will exhibit a single sharp singlet, proving the total absence of the (R)-enantiomer.

Experimental Methodologies (Self-Validating Systems)

The following protocols are designed with internal validation mechanisms to ensure absolute data reliability.

Protocol 1: Standard ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of (S)-Azepan-4-ol HCl in 0.6 mL of MeOD containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Check: The use of TMS ensures precise chemical shift calibration (δ 0.00 ppm). Using MeOD intentionally exchanges the labile OH and NH₂⁺ protons with deuterium, removing them from the ¹H spectrum and simplifying the splitting patterns of the aliphatic ring protons.

  • Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the ¹H NMR spectrum at 400 MHz (16 scans, relaxation delay 1.5s) and the ¹³C NMR spectrum at 100 MHz (1024 scans, relaxation delay 2.0s).

  • Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Phase and baseline correct the spectra manually to ensure accurate integration of the C4 proton.

Protocol 2: Mosher's Ester Derivatization for %ee Determination
  • Free-Basing: Suspend 10 mg of (S)-Azepan-4-ol HCl in 1 mL of saturated aqueous NaHCO₃. Extract the free base into 2 mL of anhydrous dichloromethane (DCM).

    • Self-Validation Check: The HCl salt must be neutralized; otherwise, the subsequent acylation reaction with the acid chloride will fail.

  • Derivatization: To the DCM organic layer, add 2.0 equivalents of anhydrous pyridine and 1.5 equivalents of (R)-MTPA-Cl. Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the unreacted acid chloride with 1M HCl (1 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • NMR Analysis: Dissolve the resulting residue in CDCl₃. Acquire a ¹⁹F NMR spectrum at 376 MHz. Calculate the enantiomeric excess (%ee) by integrating the ¹⁹F singlets. A single singlet validates >99% ee.

Workflow Visualization

G N1 Sample Preparation (S)-Azepan-4-ol HCl + MeOD N2 Standard 1D NMR (1H & 13C Acquisition) N1->N2 Acquire Data N3 Structural Confirmation (Purity > 98%) N2->N3 Analyze Shifts N4 Chiral Derivatization ((R)-MTPA-Cl Reaction) N3->N4 If Chiral Validation Needed N5 19F & 1H NMR Analysis (Diastereomeric Resolution) N4->N5 Derivatize N6 Enantiomeric Excess (ee) Calculation (>99% ee) N5->N6 Quantify Peaks

Workflow for structural and stereochemical validation of (S)-Azepan-4-ol via NMR.

References

  • Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine ACS Publications[Link]

  • Design and synthesis of highly potent and specific ABHD6 inhibitors PubMed Central (PMC)[Link]

  • US10392349B2 - Azepane derivatives and methods of treating hepatitis B infections Google P

Sources

Validation

A Researcher's Guide to the Unambiguous Assignment of Absolute Configuration in Novel Azepane Derivatives

The determination of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. For novel azepane derivatives, a class of seven-membered nitrogen-containing heterocycles wit...

Author: BenchChem Technical Support Team. Date: March 2026

The determination of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. For novel azepane derivatives, a class of seven-membered nitrogen-containing heterocycles with significant therapeutic potential, the precise three-dimensional arrangement of atoms can profoundly influence pharmacological activity and safety. An incorrect assignment can lead to wasted resources and potentially dangerous clinical outcomes. This guide provides an in-depth comparison of the principal analytical techniques for validating absolute configuration, grounded in experimental data and field-proven insights.

The Imperative of Absolute Configuration in Drug Development

The spatial orientation of substituents around a stereocenter dictates how a molecule interacts with its biological target. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. One enantiomer might be a potent therapeutic, while the other could be inactive or, in the worst-case scenario, toxic. Therefore, the unambiguous determination of the absolute configuration of novel azepane derivatives is not merely an academic exercise but a critical step in ensuring the safety and efficacy of new drug candidates.[1]

A Comparative Analysis of Key Methodologies

The choice of method for determining absolute configuration is contingent on several factors, including the physicochemical properties of the azepane derivative, the availability of high-quality samples, and access to specialized instrumentation. Here, we compare the most robust and widely adopted techniques.

Table 1: At-a-Glance Comparison of Absolute Configuration Determination Methods
FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for direct 3D structure determination.[2]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4][5]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore.[6][7]Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of stereochemistry.[8][9][10]
Sample Requirement High-quality single crystal (µg to mg scale).Solution (mg scale, recoverable), neat liquids, or oils.[11]Solution (µg to mg scale), requires a chromophore near the stereocenter.[12]mg scale, requires a reactive functional group (e.g., -OH, -NH2).[9][10]
Key Advantage Considered the "gold standard" for unambiguous determination.[2][13]Applicable to a wide range of molecules in their native solution state, without the need for crystallization or chromophores.[3][4][14]High sensitivity for compounds with strong chromophores.[7]Utilizes standard NMR instrumentation.
Key Limitation The absolute prerequisite of a high-quality single crystal can be a significant bottleneck.[3][15]Requires quantum chemical calculations for spectral interpretation and can be challenging for highly flexible molecules.[16]Limited to molecules with suitable chromophores and can be complicated by conformational flexibility.[12][17]Indirect method requiring chemical derivatization, which may not be straightforward and can introduce its own stereochemical complexities.[14]

Deep Dive into the Methodologies

Single-Crystal X-ray Crystallography: The Definitive Answer

X-ray crystallography is revered as the most reliable method for determining the absolute configuration of a chiral molecule.[2][13] It provides a direct visualization of the three-dimensional arrangement of atoms in the solid state.

The Causality Behind the Choice: When an unambiguous and definitive structural proof is required for regulatory submissions or to resolve conflicting data from other methods, X-ray crystallography is the technique of choice. Its power lies in the phenomenon of anomalous dispersion.[2]

Anomalous Dispersion Explained: Under normal conditions, the scattering of X-rays by a crystal and its mirror image are identical (Friedel's Law). However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, a phase shift occurs in the scattered X-rays.[18][19] This effect, known as anomalous scattering or anomalous dispersion, breaks Friedel's Law, leading to measurable differences in the intensities of specific pairs of reflections (Friedel pairs).[20] By analyzing these intensity differences, the absolute configuration can be determined. The Flack parameter is a critical value calculated during structure refinement that indicates the correctness of the assigned enantiomer; a value close to 0 confirms the assignment, while a value near 1 suggests the opposite enantiomer.[15][21]

  • Crystal Growth: The most critical and often challenging step is to grow a single, high-quality crystal of the azepane derivative. This typically involves techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.[2]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam, typically from a copper (Cu-Kα) or molybdenum (Mo-Kα) source. For molecules composed of light atoms (C, H, N, O), Cu-Kα radiation is generally preferred as it enhances the anomalous scattering effect.[21]

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the crystal's unit cell and the arrangement of atoms within it.[1]

  • Absolute Configuration Determination: The Flack parameter is calculated from the diffraction data. A low value (ideally close to 0) with a small standard uncertainty provides high confidence in the assigned absolute configuration.[21]

X_ray_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Pure_Sample High-Purity Azepane Derivative Crystal Single Crystal Growth Pure_Sample->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Structure Structure Solution & Refinement Diffraction->Structure Flack Flack Parameter Calculation Structure->Flack Absolute_Config Absolute Configuration Assignment Flack->Absolute_Config VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Azepane in Solution VCD_Exp Measure Experimental VCD Spectrum Sample->VCD_Exp Compare Compare Experimental and Calculated Spectra VCD_Exp->Compare Conformers Conformational Search DFT_Calc DFT Calculation of VCD Spectra Conformers->DFT_Calc Boltzmann Boltzmann Averaging DFT_Calc->Boltzmann Boltzmann->Compare Assign Assign Absolute Configuration Compare->Assign Mosher_Workflow cluster_R (R)-MTPA Ester cluster_S (S)-MTPA Ester Azepane Chiral Azepane (-OH or -NH2) Deriv_R React with (R)-MTPA Azepane->Deriv_R Deriv_S React with (S)-MTPA Azepane->Deriv_S NMR_R Acquire ¹H NMR (δR) Deriv_R->NMR_R Analysis Calculate Δδ = δS - δR for all protons NMR_R->Analysis NMR_S Acquire ¹H NMR (δS) Deriv_S->NMR_S NMR_S->Analysis Assign Assign Absolute Configuration Analysis->Assign

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Azepan-4-ol
Reactant of Route 2
(S)-Azepan-4-ol
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